Product packaging for alpha,beta-Thujone(Cat. No.:CAS No. 76231-76-0)

alpha,beta-Thujone

Cat. No.: B1243969
CAS No.: 76231-76-0
M. Wt: 152.23 g/mol
InChI Key: USMNOWBWPHYOEA-VWHDNNRLSA-N
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Description

Historical Trajectory of Scientific Inquiry into Thujone

The scientific investigation of thujone is intrinsically linked to the rise in popularity of absinthe in the mid-19th century. wikipedia.org Initial research was driven by concerns over the beverage's purported adverse health effects, which were believed to be distinct from those of alcohol alone.

The earliest systematic studies on the effects of thujone can be traced back to the work of French psychiatrist Valentin Magnan. In the 1860s and 1870s, Magnan conducted experiments on animals using pure wormwood oil, which is rich in thujone. wikipedia.orgwormwoodsociety.org He observed that exposure to wormwood oil induced seizures in animals, effects that were not seen with alcohol alone. wikipedia.orgwormwoodsociety.org In one notable experiment, a dog administered wormwood oil experienced a violent epileptic attack and subsequently died, leading Magnan to conclude that a component within wormwood was responsible for these distinct neurological effects. wormwoodsociety.org These early animal studies led to the isolation of thujone as the causative agent for the observed convulsions. wikipedia.org Magnan's research, which also included observational studies of 250 alcohol abusers, noted that those who consumed absinthe were more prone to seizures and hallucinations. wikipedia.org This led to the formulation of the hypothesis that thujone was a potent neurotoxin responsible for a syndrome termed "absinthism." wikipedia.orgsciencehistory.org

Following the initial descriptive and often anecdotal studies, research on thujone entered a period of relative dormancy, particularly after the widespread bans on absinthe in the early 20th century. wikipedia.orgwormwoodsociety.org A resurgence of interest occurred in the 1970s, sparked by a publication in the journal Nature that compared the molecular shape of thujone to that of tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. wikipedia.orgchemeurope.com This led to the hypothesis that thujone might act on cannabinoid receptors, a theory that has since been disproven. wikipedia.orgsciencehistory.org

The latter half of the 20th century and the early 21st century have seen significant advancements in analytical techniques that have revolutionized thujone research. The development of gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame-ionization detection (GC-FID) has allowed for the precise quantification of thujone isomers in various products. ni.ac.rsbiolifejournals.com These methods have been crucial in re-evaluating the thujone content of historical absinthe samples, revealing that the concentrations were much lower than previously estimated. wikipedia.org More recently, quantitative ¹H NMR spectroscopy has been developed as a rapid method for determining the content of both α- and β-thujone in essential oils without the need for pure standards. ni.ac.rs These methodological advances have shifted the research paradigm from broad toxicological observations to a more nuanced understanding of thujone's pharmacology and stereochemistry.

Early Investigations and Hypothesis Formulation in Experimental Models

Isomeric Forms and Stereochemical Considerations in Research

Thujone is a bicyclic monoterpene ketone that exists in different isomeric forms, a factor that is critical to understanding its biological activity. nih.gov The stereochemistry of the thujone molecule significantly influences its properties and interactions within biological systems.

Thujone naturally occurs predominantly as two diastereomers: (−)-α-thujone and (+)-β-thujone. wikipedia.orgnih.gov These isomers differ in the stereochemistry at the C-4 position of their molecular structure. nih.gov The ratio of α- to β-thujone can vary significantly depending on the plant source. nih.govscielo.org.bo For instance, in sage infusions, α-thujone is the predominant isomer, while in wormwood, β-thujone dominates. researchgate.net

Research has consistently shown that the two main diastereomers exhibit different biological activities. α-Thujone is generally considered to be the more toxic of the two isomers. pnas.orgbiolifejournals.com Studies have indicated that α-thujone is a more potent modulator of the γ-aminobutyric acid (GABA) type A receptor, a key site of action for its neurotoxic effects. pnas.orgacs.orgresearchgate.net The differential activity of the diastereomers underscores the importance of accurately identifying and quantifying each form in research studies.

For a long time, it was believed that only (−)-α-thujone and (+)-β-thujone occurred naturally. wikipedia.org However, thujone has four possible stereoisomers due to its bicyclo[3.1.0]hexanone core structure. nsf.gov In 2016, a significant discovery was made when researchers identified the presence of the other two enantiomers, (+)-α-thujone and (−)-β-thujone, in nature for the first time. wikipedia.orgnsf.govnih.gov These previously unobserved stereoisomers were detected in the essential oil of sage (Salvia officinalis) and in dietary supplements derived from it. nsf.govnih.govresearchgate.net

This discovery was made possible through the development of a chiral resolution protocol using headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS). nsf.govnih.govresearchgate.net To confirm their findings, the researchers also developed a three-step synthesis of racemic thujone to serve as a reference standard for the four stereoisomers. nsf.govnih.gov This recent finding has opened new avenues for research into the biosynthesis and potential biological activities of these newly identified natural enantiomers. rsc.org

Data Tables

Table 1: Key Milestones in Thujone Research

Year/PeriodMilestoneKey Findings/Significance
Mid-19th Century First isolation of thujone from wormwood oil. wormwoodsociety.orgIdentification of the compound associated with absinthe.
1864-1872 Magnan's experiments with wormwood oil on animals. wormwoodsociety.orgEstablished a link between a component in wormwood and seizures, distinct from alcohol's effects. wikipedia.org
1970s Comparison of thujone's molecular shape to THC. wikipedia.orgchemeurope.comSpurred renewed interest and a new (later disproven) hypothesis about its mechanism of action. wikipedia.org
Late 20th/Early 21st Century Development of advanced analytical methods (GC-MS, GC-FID, qNMR). ni.ac.rsbiolifejournals.comAllowed for accurate quantification of thujone isomers and re-evaluation of historical absinthe content. wikipedia.org
2016 Discovery of (+)-α-thujone and (−)-β-thujone in nature. wikipedia.orgnsf.govnih.govExpanded the understanding of thujone's natural occurrence and stereochemistry. wikipedia.org

Table 2: Properties of Thujone Isomers

IsomerNatural OccurrenceRelative ToxicityPrimary Mechanism of Action
(−)-α-Thujone Predominant in some plants like sage. researchgate.netGenerally considered more toxic than the β-isomer. pnas.orgbiolifejournals.comPotent antagonist of the GABAA receptor. pnas.orgacs.org
(+)-β-Thujone Predominant in some plants like wormwood. researchgate.netGenerally considered less toxic than the α-isomer. pnas.orgAlso a GABAA receptor antagonist, but less potent than the α-isomer. researchgate.net
(+)-α-Thujone Discovered in sage (Salvia officinalis) in 2016. wikipedia.orgnsf.govBiological activity is an area of ongoing research.Biological activity is an area of ongoing research.
(−)-β-Thujone Discovered in sage (Salvia officinalis) in 2016. wikipedia.orgnsf.govBiological activity is an area of ongoing research.Biological activity is an area of ongoing research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1243969 alpha,beta-Thujone CAS No. 76231-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one
Source PubChem
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InChI

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7?,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMNOWBWPHYOEA-VWHDNNRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC2(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2C[C@]2(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040774
Record name alpha,beta-Thujone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

203 °C
Record name alpha, beta-Thujone
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Solubility

Practically insoluble in water, Soluble in alcohol and many organic solvents
Record name alpha, beta-Thujone
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Density

Specific gravity: 0.915-0.919 at 20 °C/20 °C
Record name alpha, beta-Thujone
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Color/Form

Colorless or almost colorless liquid

CAS No.

76231-76-0
Record name alpha, beta-Thujone
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Record name alpha,beta-Thujone
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Record name alpha ,beta -Thujone
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Elucidation of Natural Occurrence and Chemodiversity in Plant Systems

Thujone is a volatile monoterpene ketone produced by numerous plants and is often a component of their essential oils. researchgate.netontosight.ai Its presence is particularly notable in certain plant families, such as Asteraceae and Cupressaceae. researchgate.netbiolifejournals.com

Botanical Sources and Geographic Distribution of Thujone-Producing Species

Thujone is found in a diverse range of plants across various geographical locations. Notable thujone-containing species include members of the Artemisia genus, conifers, and other aromatic plants.

The Artemisia genus, part of the Asteraceae family, is a significant source of thujone. researchgate.netbiolifejournals.com Wormwood (Artemisia absinthium), native to temperate regions of Eurasia and Northern Africa, is perhaps the most well-known thujone-containing plant. wikipedia.orgfoodandnutritionjournal.orgbotanical-online.com The essential oil of A. absinthium can have a widely variable thujone content, with reports showing it can range from 0% to 71%. researchgate.net Other Artemisia species that contain thujone include:

Artemisia herba-alba : In Tunisian populations of this species, α-thujone was found to be a major component of the essential oil, with concentrations of 45.5% in the leaves and 27.5% in the leaves and stems combined. japsonline.com

Artemisia petrosa subsp. eriantha : This plant, found in the Apennines, has essential oils with high concentrations of total thujones, ranging from 43.32% to 87.25%, with α-thujone being the predominant isomer. sci-hub.st

Artemisia vulgaris (Mugwort) *: The thujone content in mugwort can vary significantly based on geographic location, with reports of 40% in France, 13.5% in Serbia, and 56% in the Nilgiri Hills of India. scirp.org

Distribution in Conifers and Other Aromatic Plants

Thujone is not limited to the Artemisia genus. It is also found in various conifers and other aromatic plants. researchgate.netfoodandnutritionjournal.org The name "thujone" itself is derived from Thuja, the genus for arborvitae or cedar trees. wikipedia.orgbotanical-online.com

Thuja occidentalis (White Cedar) *: This coniferous tree is a characteristic source of thujone, which is a dominant compound in its essential oil. researchgate.netresearchgate.net One study identified thujone as a main component at 16.58%. tandfonline.com

Other Conifers : Thujone has been detected in the Cupressaceae family, which includes junipers and cypresses, but is absent in the Pinaceae family. frontiersin.org

Salvia officinalis (Common Sage) *: A member of the Lamiaceae family, sage is another significant source of thujone. wikipedia.orgfoodandnutritionjournal.org The essential oil of sage can contain over 20% of both alpha and beta-thujone (B1670768). wikipedia.org

Tanacetum vulgare (Tansy) *: This perennial herbaceous plant from the Asteraceae family also produces thujone. researchgate.netfoodandnutritionjournal.org

Other Aromatic Plants : Thujone is also present in oregano, clary sage, some junipers, cypress, and various species of Mentha (mint). biolifejournals.comwikipedia.org

Variability in Isomeric Ratios and Chemotype Research

Intra-species and Inter-species Variation in α- and β-Thujone Content

The content and isomeric ratio of thujone are highly variable. researchgate.net Generally, one isomer tends to be dominant, and this can be a characteristic of the species. For instance, sage and white cedar often have higher levels of α-thujone, while tansy and wormwood typically contain more β-thujone. researchgate.net

A study on Salvia officinalis from New Zealand identified three groups with high (39–44%), medium (22–28%), and low (9%) total thujone content, as well as three chemotypes with different α/β ratios (10:1, 1.5:1, and 1:10). researchgate.net In Dalmatian sage from Croatia, three chemotypes were also found with α-thujone ranging from 15.2% to 33.9% and β-thujone from 3.9% to 37.8%. researchgate.net

In Artemisia absinthium, the ratio of α- to β-thujone can differ significantly. For example, wild Iranian plants showed α- and β-thujone levels of 18.6% and 23.8%, respectively, while in Serbian populations, β-thujone was the major component (up to 63.4%) with very low levels of α-thujone (0.4%). researchgate.net

Environmental and Genetic Influences on Thujone Production

Both genetic and environmental factors play a crucial role in the production and accumulation of thujone. researchgate.netsmolecule.com

Genetic Influences: The existence of distinct chemotypes within a species points to a strong genetic basis for thujone production. openagrar.deresearchgate.net For example, in Artemisia absinthium, some accessions have high thujone content (50-89%), while others have little to no thujone. openagrar.de Similarly, in Tanacetum vulgare, populations can be either camphor- or thujone-dominant chemotypes. smolecule.com These differences are heritable and can be identified through molecular markers. openagrar.deresearchgate.net

Environmental Influences: Environmental conditions significantly impact the production of secondary metabolites like thujone. nih.gov Factors such as:

Climate and Geographic Location: The thujone content and isomeric ratio can vary greatly depending on the region where the plant is grown. researchgate.netnsf.gov

Harvesting Time and Plant Development: The concentration of thujone can change depending on the developmental stage of the plant. researchgate.netopenagrar.de In Salvia officinalis, α-thujone levels in leaf oils decrease significantly during plant development. openagrar.de In Artemisia absinthium, the ratio of thujone isomers can differ between leaves and flowers. openagrar.de

Light and Temperature: Light intensity and temperature can affect the synthesis of essential oil compounds. mdpi.comfrontiersin.org For instance, in sage, higher light intensity at noon may lead to a greater accumulation of trans-thujone. mdpi.com Under hot and arid conditions, sage has been observed to accumulate more thujone. nih.gov

Soil Conditions: Soil salinity can alter the chemical composition of essential oils. In Salvia officinalis, moderate salt stress induced an increase in 1,8-cineole and α-thujone. nih.gov

Ecological Roles and Biological Significance in Plants

The production of thujone in plants is believed to serve important ecological functions. researchgate.net As a volatile monoterpene, it can act as a defense mechanism against herbivores and pathogens. smolecule.comresearchgate.net The neurotoxic properties of thujone can deter feeding by animals like elk and deer. smolecule.com Additionally, thujone and its derivatives have been shown to have insecticidal and deterrent effects on insects such as the peach potato aphid. biolifejournals.comnih.gov The distribution and concentration of thujone within different plant organs (leaves vs. flowers) may reflect its specific ecological roles, such as defense of reproductive parts or attraction of pollinators. researchgate.netopenagrar.deresearchgate.net

Biosynthetic Pathways and Enzymology Research

Primary Precursors and Early Stage Bioconversion in Monoterpene Synthesis.wikipedia.orgresearchgate.net

The foundation for thujone synthesis is laid in the early stages of monoterpene production, involving key precursor molecules and established metabolic pathways.

The biosynthesis of thujone, like other monoterpenes, initiates with the formation of geranyl diphosphate (B83284) (GPP). wikipedia.org GPP is an intermediate in the broader isoprenoid biosynthesis pathway and serves as the direct precursor for a vast array of terpenes. wikipedia.org It is formed from the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl diphosphate (IPP), a reaction catalyzed by the enzyme geranyl diphosphate synthase. wikipedia.orgresearchgate.net The generation of the thujone skeleton from GPP is mediated by the enzyme sabinene (B1680474) synthase, which utilizes GPP as its substrate. wikipedia.org

Quantitative 13C NMR spectroscopic analysis has demonstrated that the five-carbon isoprene (B109036) units, IPP and DMAPP, used to form thujone in plants are derived from the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org The MEP pathway, which occurs in the plastids of plant cells, synthesizes these essential precursors for monoterpenes. rsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. mdpi.com While plants possess both the MEP and the cytosolic mevalonate (B85504) (MVA) pathways for isoprenoid precursor synthesis, the MEP pathway is primarily responsible for producing the building blocks for monoterpenes like thujone. rsc.orgresearchgate.net

Involvement of Geranyl Diphosphate (GPP) and Related Isoprenoid Pathways

Stereospecific Enzymatic Transformations Leading to Thujone.wikipedia.orgresearchgate.netresearchgate.net

Following the formation of the initial monoterpene precursor, a series of highly specific enzymatic reactions guides the pathway toward the final thujone isomers.

The first committed step in the biosynthesis of the thujane (B1196268) skeleton is the cyclization of GPP to (+)-sabinene, a reaction catalyzed by the enzyme (+)-sabinene synthase. oup.comnih.gov This enzyme has been identified and functionally characterized in several thujone-producing plants, including Western redcedar (Thuja plicata) and common sage (Salvia officinalis). researchgate.netoup.com Sabinene synthase mediates a complex rearrangement of GPP, leading to the formation of the characteristic bicyclic structure of sabinene. wikipedia.org A negative correlation observed between the levels of sabinene and α- and β-thujone in T. plicata populations further supports the role of sabinene as the direct precursor in the thujone biosynthetic pathway. nih.gov

From (+)-sabinene, the pathway proceeds through a two-step oxidation process. First, (+)-sabinene is hydroxylated to form (+)-sabinol. This reaction is catalyzed by a cytochrome P450 monooxygenase. wikipedia.orgnih.gov Research has shown stereospecificity in this step depending on the plant species. For instance, in Western redcedar, a gymnosperm, the hydroxylation leads exclusively to the formation of (+)-trans-sabinol, a reaction catalyzed by the P450 enzyme CYP750B1. oup.comnih.gov In contrast, in the angiosperm common sage, the intermediate is (+)-cis-sabinol. wikipedia.orgoup.com

Following hydroxylation, the resulting (+)-sabinol is oxidized to (+)-sabinone by a dehydrogenase enzyme. wikipedia.orgsmolecule.com This dehydrogenation is a critical step in forming the ketone group characteristic of thujone. pnas.org The enzymes responsible for this conversion belong to the short-chain alcohol dehydrogenase superfamily. oup.com

The final step in the biosynthesis is the reduction of the double bond in (+)-sabinone to yield the two diastereomers, α-thujone and β-thujone. wikipedia.orgsmolecule.com This conversion is mediated by a reductase enzyme. wikipedia.orgoup.com The stereoselective reduction of (+)-sabinone determines the final ratio of α- and β-thujone produced in the plant. nih.govoup.com

Hydroxylation and Dehydrogenation Steps via Cytochrome P450 Enzymes and Dehydrogenases

Species-Specific Variations in Biosynthetic Intermediates and Enzymes

The biosynthesis of α,β-thujone, while following a generally conserved pathway from geranyl diphosphate (GPP), exhibits notable species-specific variations, particularly in the stereochemistry of its intermediates and the enzymes involved. These differences are prominent when comparing gymnosperms and angiosperms that produce thujone.

Comparative Analysis of Thujone Biosynthesis in Gymnosperms vs. Angiosperms

The biosynthesis of thujone commences with the formation of GPP from dimethylallyl pyrophosphate (DMAPP) and isopentenyl diphosphate (IPP). oup.com The enzyme (+)-sabinene synthase then catalyzes the conversion of GPP to (+)-sabinene, the immediate precursor to the thujane skeleton. oup.comresearchgate.net From (+)-sabinene, the pathway diverges in a stereospecific manner between different plant lineages.

In the gymnosperm Western Redcedar (Thuja plicata), the hydroxylation of (+)-sabinene is catalyzed by a cytochrome P450 enzyme to produce (+)-trans-sabinol. peerj.com Conversely, in the angiosperm common sage (Salvia officinalis), the pathway proceeds through the formation of the stereoisomer (+)-cis-sabinol. oup.compeerj.com This stereochemical difference in the sabinol intermediate is a key distinction in the thujone biosynthetic pathway between these two major plant groups. peerj.com Following hydroxylation, a dehydrogenase enzyme oxidizes the sabinol intermediate to (+)-sabinone, which is then reduced by a reductase to yield the final products, α-thujone and β-thujone. oup.com

FeatureGymnosperm (Thuja plicata)Angiosperm (Salvia officinalis)
Precursor Geranyl Diphosphate (GPP)Geranyl Diphosphate (GPP)
Key Intermediate (+)-Sabinene(+)-Sabinene
Sabinol Stereoisomer (+)-trans-Sabinol peerj.com(+)-cis-Sabinol oup.compeerj.com
Final Products α-Thujone, β-Thujoneα-Thujone, β-Thujone

Gene Discovery and Functional Characterization of Novel Biosynthetic Enzymes

Research in Thuja plicata has been instrumental in identifying and characterizing the genes and enzymes responsible for thujone biosynthesis. Through transcriptome analysis and functional assays, a (+)-sabinene synthase gene has been discovered and its protein product confirmed to produce sabinene. researchgate.netnih.gov

Furthermore, detailed studies have led to the identification of the cytochrome P450 monooxygenases that catalyze the stereospecific hydroxylation of (+)-sabinene. In Western Redcedar, two P450 enzymes, CYP750B1 and CYP76AA25, have been functionally characterized as (+)-sabinene-3-hydroxylases, which produce trans-sabinol. nih.gov The functional characterization of CYP750B1 represents a significant finding, as it is the first member of the gymnosperm-specific CYP750 family to be functionally identified in monoterpene biosynthesis. mdpi.com

Subsequent steps in the pathway involve a dehydrogenase and a reductase. Candidates for the genes encoding these enzymes have been identified in T. plicata through tag profiling, drawing parallels to the menthone biosynthesis pathway in Mentha species, which also involves a monoterpene synthase, a cytochrome P450, a dehydrogenase, and a reductase. nih.gov

EnzymeGene/FamilyFunctionOrganism
(+)-Sabinene synthaseTerpene Synthase (TPS) familyGPP → (+)-SabineneThuja plicata, Salvia officinalis
(+)-Sabinene-3-hydroxylaseCYP750B1, CYP76AA25(+)-Sabinene → (+)-trans-SabinolThuja plicata nih.gov
DehydrogenaseShort-chain alcohol dehydrogenase superfamily (candidate)(+)-Sabinol → (+)-SabinoneThuja plicata nih.gov
Reductase(Candidate identified)(+)-Sabinone → α/β-ThujoneThuja plicata oup.com

Transcriptomic and Genomic Approaches to Pathway Regulation

The regulation of α,β-thujone biosynthesis is a complex process governed by a network of genes and regulatory elements. Transcriptomic and genomic studies have provided significant insights into the control mechanisms of this pathway.

Comparative transcriptome analysis of plant varieties with high and low thujone content has proven to be a powerful tool for identifying candidate genes involved in both the synthesis and regulation of thujone. researchgate.net For instance, studies on Artemisia argyi have identified numerous genes related to thujone content, including those in the upstream mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, as well as genes for terpene synthases, cytochrome P450s, dehydrogenases, and reductases. researchgate.net Similarly, in Thuja plicata, the comparison of a wild-type with a glandless variant that produces low levels of terpenoids led to the identification of over 600 genes with differential expression, providing a rich resource for candidate gene discovery. nih.gov

The regulation of the thujone biosynthetic pathway is largely controlled at the transcriptional level by various transcription factor (TF) families. These TFs can activate or inhibit the expression of the structural genes encoding the biosynthetic enzymes. Several TF families, including AP2/ERF, bHLH, MYB, WRKY, and bZIP, have been implicated in the regulation of terpenoid biosynthesis in various medicinal plants. researchgate.netnih.gov In Thuja plicata, two putative MYB transcription factor genes were found to be highly expressed in foliage with glands compared to glandless foliage, suggesting a role in regulating gland-related processes or monoterpene biosynthesis. oup.com

Phytohormones also play a crucial role in modulating the expression of genes in the thujone pathway. For example, in common sage, the application of gibberellic acid (GA₃) was shown to increase the gene expression of monoterpene synthases, including (+)-sabinene synthase, which is the first committed step in thujone biosynthesis. researchgate.net This indicates that hormonal signaling pathways can directly influence the production of thujone by regulating the transcription of key biosynthetic genes.

Regulatory ElementExample/FamilyRole in Thujone/Terpenoid Biosynthesis
Transcription Factors MYB, WRKY, bHLH, AP2/ERFPositive or negative regulation of biosynthetic gene expression. oup.comresearchgate.net
Phytohormones Gibberellic Acid (GA₃)Upregulates the expression of monoterpene synthase genes in Salvia officinalis. researchgate.net
Genomic Approach Comparative TranscriptomicsIdentification of candidate genes by comparing high vs. low thujone-producing plants. researchgate.net

Metabolic Transformations and Biotransformation Research in Non Human Systems

Oxidative Metabolism via Cytochrome P450 System (In Vitro and Animal Models)

The initial and most critical phase of α,β-thujone metabolism is oxidation, a process mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.govpnas.orgnih.gov Studies using liver microsomes from various species, including mice and rats, have demonstrated that α-thujone is rapidly metabolized in the presence of NADPH. nih.govpnas.org This NADPH-dependency is a hallmark of CYP-mediated reactions. pnas.org The oxidative process introduces hydroxyl groups or creates double bonds, transforming the lipophilic thujone molecule into more water-soluble forms, which facilitates subsequent elimination. europa.euresearchgate.net

Hydroxylation is a primary metabolic route for α-thujone. researchgate.neteuropa.eu Research has identified several hydroxylated metabolites, with the position of the hydroxyl group varying based on the species and the specific conditions of the study (in vitro vs. in vivo).

In vitro studies with mouse liver microsomes consistently identify 7-hydroxy-α-thujone as the major metabolic product. nih.govnih.goveuropa.eu This primary metabolite is accompanied by several minor ones, including 4-hydroxy-α-thujone , 4-hydroxy-β-thujone , and other unidentified hydroxythujones. nih.govpnas.org The formation of these metabolites has been confirmed in the brains of mice treated with α-thujone, although the 7-hydroxy metabolite reaches significantly higher concentrations than the parent compound. nih.govpnas.org

In contrast to the in vitro findings in mice, in vivo studies in rats point to 4-hydroxy-thujones as the principal urinary metabolites. nih.goveuropa.eu In mice, 2-hydroxy-α-thujone , primarily in its conjugated form, was surprisingly found to be the main urinary metabolite after α-thujone administration. nih.goveuropa.eu This highlights significant species-dependent differences in the primary site of hydroxylation. nih.goveuropa.eu For instance, 2-hydroxylation has been observed specifically in mice, while it appears as only a minor pathway in human liver microsomes. nih.goveuropa.euresearchgate.net

MetaboliteSpecies/ModelMetabolic ProfileReference
7-hydroxy-α-thujoneMouse (in vitro, liver microsomes)Major metabolite nih.govnih.goveuropa.eu
4-hydroxy-thujoneRat (in vivo, urine)Principal metabolite nih.goveuropa.eu
2-hydroxy-α-thujoneMouse (in vivo, urine)Principal metabolite (as glucuronide) nih.goveuropa.eu
4-hydroxy-α-thujoneMouse (in vitro, liver microsomes)Minor metabolite nih.gov
4-hydroxy-β-thujoneMouse (in vitro, liver microsomes)Minor metabolite nih.gov

Besides hydroxylation, the formation of dehydro metabolites through dehydrogenation represents another oxidative pathway. In vitro studies using mouse liver microsomes have identified 7,8-dehydro-α-thujone as a metabolite of α-thujone. nih.govnih.gov Another dehydro metabolite, 4,10-dehydro-thujone , has been detected in the urine of animal models, indicating it is a product of in vivo metabolism. nih.govacs.orgnih.gov The synthesis and identification of these dehydro derivatives have been crucial for confirming their status as bona fide metabolites. acs.orgnih.gov These findings show that two distinct dehydro metabolites are formed: the 7,8-dehydro variant in P450 systems and the 4,10-dehydro variant found in urine. nih.govresearchgate.net

Research to pinpoint the specific CYP isoforms responsible for α-thujone metabolism has utilized human liver microsomes and recombinant human CYP enzymes, providing insights that are often extrapolated to understand non-human systems. These studies have revealed that multiple isoforms are involved, with their relative contributions varying.

The principal enzyme identified in metabolizing α-thujone is CYP2A6 , which is primarily responsible for the major 7- and 4-hydroxylation reactions. europa.euresearchgate.netnih.gov Following CYP2A6, CYP3A4 also plays a significant role in these hydroxylations. europa.euresearchgate.netnih.gov The isoform CYP2B6 contributes to a lesser extent. europa.euresearchgate.netnih.gov Both CYP3A4 and CYP2B6 have also been implicated in the minor 2-hydroxylation pathway. researchgate.netnih.govsmolecule.com Earlier studies had also pointed to CYP2D6 as being an active enzyme, alongside CYP3A4. europa.eu Other isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP2E1 have been found to be much less active in this metabolic process. europa.eu

CYP IsoformRole in α-Thujone MetabolismMetabolic ReactionReference
CYP2A6Principal metabolizing enzyme7- and 4-hydroxylation europa.euresearchgate.netnih.gov
CYP3A4Significant contributor7- and 4-hydroxylation, minor 2-hydroxylation europa.euresearchgate.netnih.gov
CYP2B6Minor contributorMinor 2-hydroxylation europa.euresearchgate.netnih.gov
CYP2D6Previously identified as active7- and 4-hydroxylation europa.eu
CYP1A2, CYP2C9, CYP2C19, CYP2E1Less activeMinimal conversion europa.eu

Formation of Dehydro Metabolites (e.g., 7,8-dehydro-, 4,10-dehydro-thujone)

Conjugation Pathways and Metabolite Excretion (Non-Human Focus)

Following Phase I oxidative metabolism, the resulting hydroxylated metabolites undergo Phase II conjugation reactions. These processes further increase the water solubility of the metabolites, preparing them for excretion from the body, primarily via urine. researchgate.net

Glucuronidation, the attachment of a glucuronic acid moiety to the hydroxylated metabolites, is a key conjugation pathway for thujone. researchgate.neteuropa.eu In vivo studies in mice and rats have shown that hydroxylated thujone metabolites are excreted in the urine largely as glucuronide conjugates. nih.goveuropa.eu There is a notable site specificity in this process. For instance, in mice, 2-hydroxy-α-thujone is principally found as a glucuronide in urine. nih.goveuropa.eu Research has shown a high degree of glucuronidation for 2-hydroxy- and 4-hydroxy-thujone metabolites in mouse urine. mdpi.com However, the 7-hydroxy metabolite appears to be a minor conjugated urinary product, except in the case of β-thujone metabolism in the mouse. nih.goveuropa.eu This suggests that the position of the hydroxyl group significantly influences the efficiency of the glucuronidation reaction. nih.goveuropa.eu

Glucuronidation of Hydroxylated Metabolites

Species-Specific Differences in Thujone Metabolism and Metabolite Profiles

The biotransformation of α,β-thujone is primarily governed by cytochrome P450 (P450) enzymes, leading to hydroxylated metabolites. researchgate.neteuropa.eunih.gov However, the specific metabolites formed and their relative abundance show significant variation across different species, highlighting species-specific metabolic pathways. researchgate.netnih.gov

Comparative Studies in Mouse, Rat, and Drosophila Models

Research has identified distinct metabolic profiles for α,β-thujone in mice, rats, and the fruit fly, Drosophila melanogaster. researchgate.netnih.gov

In in vitro studies using liver microsomes, 7-hydroxy-α-thujone is the primary metabolite of α-thujone in both mice and rats. researchgate.neteuropa.eu However, in vivo studies reveal a more complex and divergent picture. In mice treated with α-thujone, the principal urinary metabolite is conjugated 2R-hydroxy-α-thujone. researchgate.netnih.gov Conversely, in rats, the major urinary metabolites following administration of α- and β-thujone are conjugated forms of 4-hydroxy-α-thujone. researchgate.neteuropa.eunih.gov

Studies in Drosophila melanogaster show that these insects also metabolize α-thujone. researchgate.netnih.gov When the metabolic process is blocked by P450 inhibitors, the toxicity of thujone is strongly synergized, indicating that, as in mammals, metabolism is a detoxification pathway. researchgate.net

This table summarizes the primary metabolites of α-thujone identified in different species and experimental systems.

Species/SystemPrimary Metabolite(s) of α-ThujoneReference
Mouse (Liver Microsomes, in vitro)7-hydroxy-α-thujone nih.govresearchgate.net
Mouse (in vivo, urinary)Conjugated 2R-hydroxy-α-thujone researchgate.netnih.gov
Rat (Liver Microsomes, in vitro)7-hydroxy-α-thujone researchgate.neteuropa.eu
Rat (in vivo, urinary)Conjugated 4-hydroxy-α-thujone researchgate.neteuropa.eunih.gov
Drosophila melanogasterMetabolism is a detoxification pathway, specific major metabolites less defined in sources. researchgate.net

Site Specificity of Hydroxylation in Different Species

The site of hydroxylation on the thujone molecule is a key determinant of the resulting metabolite and demonstrates clear species-dependent differences. researchgate.neteuropa.eu The primary sites for P450-mediated hydroxylation are the C2, C4, and C7 positions. researchgate.neteuropa.eueuropa.eu

7-Hydroxylation: This is a major metabolic pathway across multiple species, including mice and rats, particularly in in vitro liver microsomal systems. researchgate.neteuropa.eueuropa.eu 7-hydroxy-α-thujone is consistently identified as a major product of α-thujone metabolism in mouse liver microsomes. nih.govresearchgate.netnih.gov

4-Hydroxylation: This pathway is especially prominent in rats, where 4-hydroxy-α-thujone is the major urinary metabolite. researchgate.neteuropa.eunih.gov

2-Hydroxylation: This metabolic route appears to be unique to mice, as conjugated 2R-hydroxy-α-thujone is found as the main urinary metabolite in this species but is not observed in rats. researchgate.neteuropa.eunih.gov

These differences underscore that while hydroxylation is a conserved strategy for thujone metabolism, the regioselectivity of the P450 enzymes involved varies significantly among species. researchgate.netnih.gov

Role of Metabolites in Modulating Biological Activity (Pre-Clinical)

The metabolic transformation of α,β-thujone is not merely a process of elimination but plays a crucial role in modulating its biological activity. nih.gov Pre-clinical studies consistently show that the metabolites are significantly less active than the parent compound, indicating that metabolism is a detoxification process. nih.govnih.govnih.gov

Comparative Potency of Parent Compound vs. Metabolites in Receptor Binding Assays

The primary neurotoxic action of α-thujone is attributed to its activity as a modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govnih.govpnas.org It acts as a noncompetitive blocker of the GABA-gated chloride channel. researchgate.netpnas.org

Receptor binding assays, particularly those using [³H]ethynylbicycloorthobenzoate ([³H]EBOB) to label the convulsant binding site on the GABA-A receptor, have been used to compare the potency of α-thujone and its metabolites. researchgate.netnih.gov These studies have found that α-thujone is substantially more potent than its hydroxylated metabolites. nih.govjcu.cz

Specifically, 7-hydroxy-α-thujone, the major metabolite found in mouse brain and liver microsomes, is approximately 56-fold less potent than α-thujone in the [³H]EBOB binding assay. europa.eunih.govjcu.cz Other metabolites that have been assayed are also confirmed to be detoxification products with lower potency at the receptor. researchgate.netnih.gov

This table compares the relative potency of α-thujone and its primary metabolite in binding to the GABA-A receptor.

CompoundRelative Potency (vs. α-Thujone)AssayReference
α-Thujone1 (Reference)[³H]EBOB Binding nih.govjcu.cz
7-hydroxy-α-thujone~56-fold less potent[³H]EBOB Binding europa.eunih.govjcu.cz
β-Thujone~2.3-fold less potent[³H]EBOB Binding nih.govjcu.cz

Influence of Metabolic Transformation on Biological Effects in Experimental Models

The reduced potency of the metabolites at the GABA-A receptor translates directly to a decrease in toxicity in experimental models. nih.govnih.gov In studies with mice and Drosophila, the metabolites of α-thujone are significantly less toxic than the parent compound. nih.govjcu.cz

For instance, at a dose where α-thujone is lethal to mice, its major metabolite, 7-hydroxy-α-thujone, is not. nih.govpnas.org Similarly, in Drosophila, α-thujone causes complete mortality at a test dose where 7-hydroxy-α-thujone results in only about 30% mortality. nih.govpnas.org This demonstrates that the hydroxylation of α-thujone serves as an effective detoxification mechanism, mitigating the convulsant effects of the parent compound. europa.eunih.gov

Pharmacological and Biological Activity Investigations Pre Clinical and Mechanistic Studies

Neurobiological Effects in Experimental Models (In Vitro and Animal Studies)

GABA-A Receptor Modulation: Competitive Antagonism and Chloride Channel Blockade

Alpha-thujone (B1682897) is recognized as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. nih.goveuropa.eu Its mechanism of action involves acting as a competitive antagonist and a blocker of the GABA-gated chloride channel. nih.govjcu.cz This is supported by several key observations from experimental studies. In mice, the poisoning signs induced by alpha-thujone are similar to those caused by picrotoxinin, a classic GABA-A receptor antagonist. nih.gov Furthermore, these toxic effects can be alleviated by diazepam and phenobarbital, which are known to enhance GABA-A receptor function. nih.gov

Studies using mouse brain membranes have demonstrated that alpha-thujone competitively inhibits the binding of [3H]ethynylbicycloorthobenzoate ([3H]EBOB), a substance that binds to the noncompetitive blocker site of the GABA-gated chloride channel. nih.gov Electrophysiological studies on rat dorsal root ganglion neurons further confirm that alpha-thujone reversibly suppresses GABA-induced peak currents. nih.gov This modulation of the GABA-A receptor is considered a primary contributor to the neurotoxic effects observed with alpha-thujone. nih.goveuropa.eu The compound acts as a negative allosteric modulator of GABA-A receptors, leading to convulsant activity. mdpi.com

The interaction of alpha-thujone with the GABA-A receptor is characterized by its action at the noncompetitive blocker site, which obstructs the ion flow through the channel activated by GABA. researchgate.net This anti-inhibitory action can lower the threshold for seizures. researchgate.net The effective concentrations of alpha-thujone in various assays related to GABA-A receptor activity are reported to be between 10 and 30 µM. europa.eu

Effects on Neuronal Excitability and Electrophysiological Properties

Alpha-thujone's modulation of GABA-A receptors directly impacts neuronal excitability. By blocking the inhibitory action of GABA, alpha-thujone promotes a state of increased neuronal firing, which can lead to convulsions. nih.govresearchgate.net Electrophysiological studies have provided direct evidence of alpha-thujone's effects on neuronal properties. In rat dorsal root ganglion neurons, alpha-thujone has been shown to suppress GABA-induced peak currents, an effect that is completely reversible after washout. nih.gov

Further investigations in cultured hippocampal neurons revealed that alpha-thujone reduces the frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs), indicating both presynaptic and postsynaptic mechanisms of action. nih.gov It also affects the onset, desensitization, and deactivation of current responses to the external application of GABA, suggesting an influence on receptor gating. nih.gov In neonatal chicks, central administration of alpha-thujone induced anxiogenic-like behavior, which is consistent with its inhibitory action on the GABAergic system. nih.gov

Comparative Activity of alpha- and beta-Thujone (B1670768) Isomers on GABA-A Receptors

The two primary isomers of thujone, alpha-thujone and beta-thujone, exhibit differential activity at GABA-A receptors. Alpha-thujone is consistently reported to be the more potent and toxic of the two isomers. europa.eueuropa.eu In a GABA-A receptor binding assay, alpha-thujone was found to be approximately 2 to 3 times more potent than beta-thujone. europa.euresearchgate.net

This difference in potency is also reflected in their biological effects. Beta-thujone is less toxic to mice and demonstrates lower potency in the [3H]EBOB binding assay compared to alpha-thujone. nih.gov While both isomers are considered non-competitive blockers of the GABA-A receptor, beta-thujone produces less powerful toxic effects. conicet.gov.ar Despite these differences in potency at the molecular level, both alpha- and beta-thujone have been shown to induce similar anxiogenic-like effects in neonatal chicks, although their modulation of GABA-A receptors appears to differ. nih.gov

Comparative Potency of Thujone Isomers and Metabolites on GABA-A Receptors
CompoundRelative Potency (Compared to alpha-Thujone)Reference
alpha-Thujone1 europa.eu
beta-Thujone~1/2 to 1/3 europa.euresearchgate.net
7-hydroxy-alpha-thujone~1/56 europa.euresearchgate.net

Interaction with Other Neurotransmitter Systems: Serotonin (B10506) 5-HT3 Receptors and Cannabinoid CB1 Receptors

Beyond its well-established effects on the GABAergic system, alpha-thujone has been shown to interact with other neurotransmitter systems, notably the serotonin 5-HT3 receptors. mdpi.comnih.gov Alpha-thujone acts as an antagonist at 5-HT3 receptors, which are cation-permeable ligand-gated ion channels with significant homology to GABA-A receptors. nih.govmdpi.com Patch-clamp experiments have revealed that alpha-thujone inhibits both homomeric and heteromeric 5-HT3 receptors. nih.gov This inhibitory action is mediated through a channel blockade mechanism. nih.gov Interestingly, it has been suggested that alpha-thujone enhances the inherent channel-blocking potency of the natural ligand, serotonin (5-HT), in homomeric receptors and recruits an additional channel-blocking component of the agonist in heteromeric receptors. nih.gov This suggests that alpha-thujone's effect on 5-HT3 receptors is linked to mechanisms involved in receptor desensitization, which is dependent on the receptor's subunit composition. nih.gov

In contrast, the hypothesis that alpha-thujone activates the cannabinoid CB1 receptor, based on structural similarities to tetrahydrocannabinol (THC), has not been supported by experimental evidence. nih.goveuropa.eupnas.org Studies have shown that thujone exhibits low affinity for cannabinoid receptors and fails to elicit cannabimimetic responses. europa.eu

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (α7-nACh)

Recent research has identified the α7 nicotinic acetylcholine receptor (α7-nAChR) as another target for alpha-thujone. caymanchem.comnih.gov Studies using Xenopus oocytes expressing human α7-nAChRs have demonstrated that thujone reversibly inhibits acetylcholine-induced currents with an IC50 value of 24.7 μM. nih.gov This inhibition was found to be non-competitive and not dependent on membrane potential. nih.gov Furthermore, thujone did not alter the specific binding of [125I] α-bungarotoxin, a competitive antagonist of the α7-nAChR. nih.gov

Anti-Proliferative and Apoptotic Activities in Cellular Models

In addition to its neurobiological effects, alpha,beta-thujone has demonstrated anti-proliferative and apoptotic activities in various cancer cell models. bioscientifica.comresearchgate.netx-mol.net Studies have shown that α,β-thujone can inhibit the proliferation of cancer cells and induce cell death through caspase-dependent intrinsic apoptotic pathways. bioscientifica.comx-mol.net

In human placental choriocarcinoma cells (JEG3 and JAR), α,β-thujone was found to induce a mitochondrial defect and endoplasmic reticulum (ER) stress, leading to mitochondrial depolarization, calcium overload, and metabolic alterations. bioscientifica.com This ultimately results in energy deprivation and an increase in apoptosis. bioscientifica.com Similarly, in human ovarian cancer cells (ES2 and OV90), α,β-thujone inhibited cell proliferation and induced apoptosis, which was also associated with ER stress, loss of mitochondrial function, and metabolic reprogramming. x-mol.net

Furthermore, α-thujone has been investigated for its effects on glioblastoma multiforme (GBM) cells (T98G and U87), where it inhibited proliferation, migration, and invasion. medchemexpress.com In these cells, α-thujone was also found to induce autophagy. medchemexpress.com In androgen-responsive prostate cancer cells (LNCaP), α-thujone showed significant cytotoxicity, though it did not have a similar effect on androgen-unresponsive cell lines (DU145 and PC3). tandfonline.com In human cervical (HeLa), melanoma (A375), and colon (HCT-116) cancer cell lines, α-thujone and its derivatives exhibited dose-dependent cytotoxic activity, inducing apoptosis as evidenced by PARP cleavage and increased caspase-3/7 levels. exlibrisgroup.com

Anti-Proliferative and Apoptotic Effects of Thujone in Cancer Cell Lines
Cancer Cell LineCell TypeObserved EffectsReference
JEG3 and JARPlacental ChoriocarcinomaInhibition of proliferation, induction of apoptosis via mitochondrial-mediated intrinsic pathway, mitochondrial depolarization, calcium overload, metabolic alterations. bioscientifica.com
ES2 and OV90Ovarian CancerInhibition of proliferation, induction of caspase-dependent intrinsic apoptosis, ER stress, loss of mitochondrial function, metabolic reprogramming. x-mol.net
T98G and U87Glioblastoma MultiformeInhibition of proliferation, migration, and invasion; induction of autophagy. medchemexpress.com
LNCaPAndrogen-Responsive Prostate CancerCytotoxicity, decreased cell density. tandfonline.com
HeLaCervical CancerDose-dependent cytotoxicity, induction of apoptosis. exlibrisgroup.com
A375MelanomaDose-dependent cytotoxicity, induction of apoptosis. exlibrisgroup.com
HCT-116Colon CancerDose-dependent cytotoxicity, induction of apoptosis. exlibrisgroup.com

Investigations on Glioblastoma Cell Lines (In Vitro)

Pre-clinical, in vitro studies have explored the effects of α,β-thujone on glioblastoma, an aggressive form of brain cancer. Research has shown that a fraction containing both α- and β-thujone can decrease the viability of glioblastoma cells. researchgate.netspringermedicine.comnih.govhud.ac.uk Specifically, α-thujone has been observed to reduce the viability and proliferation of T98G and U87 glioblastoma multiforme (GBM) cells. medchemexpress.comresearchgate.net This effect is correlated with the induction of apoptosis, or programmed cell death, within the cancer cell populations. researchgate.net

Further investigations into the mechanisms of action reveal that α-thujone can induce the formation of autophagosomes and autophagolysosomes, indicating an induction of autophagy in T98G cells. medchemexpress.com It also inhibits the migration and invasion of GBM cells by affecting cytoskeletal proteins. medchemexpress.com Mechanistic analyses have pointed to the induction of oxidative stress and the activation of "suicidal" autophagy in tumor cells treated with α-thujone. researchgate.net

Studies using a fraction of α/β-thujone on human U87MG GBM and rat C6 glioma cells demonstrated a decrease in cell viability and proliferation. researchgate.net This fraction was also found to induce apoptosis in these glioblastoma cell lines. researchgate.netresearchgate.net The anti-proliferative and anti-migratory properties of thujone-containing extracts have also been noted in other cancer cell lines, such as those infected with HPV in cervical cancer research. researchgate.net

The anti-cancer potential of α,β-thujone has also been investigated in other cancer types. In human ovarian cancer cells (ES2 and OV90), it inhibited proliferation and induced cell death through caspase-dependent intrinsic apoptotic pathways. nih.govx-mol.netresearchgate.net Similarly, in human placental choriocarcinoma cells (JEG3 and JAR), α,β-thujone was shown to attenuate the cells through a caspase-dependent intrinsic apoptotic pathway. bioscientifica.com

Table 1: Summary of In Vitro Effects of Thujone on Glioblastoma Cell Lines

Cell Line Thujone Type Observed Effects Reference(s)
T98G α-thujone Decreased viability and proliferation, induced apoptosis and autophagy, inhibited migration and invasion, induced oxidative stress. medchemexpress.comresearchgate.net
U87 α-thujone Decreased viability and proliferation, induced apoptosis, inhibited migration and invasion. medchemexpress.comresearchgate.net
U87MG α/β-thujone fraction Decreased cell viability and proliferation, induced apoptosis, anti-angiogenic effects. researchgate.net
C6 (rat glioma) α/β-thujone fraction Decreased cell viability and proliferation, induced apoptosis. researchgate.net

In Vivo Studies on Tumor Regression and Angiogenesis Inhibition in Animal Models

In vivo studies using animal models have provided further evidence for the anti-cancer potential of α,β-thujone. In a rat model of glioblastoma, treatment with an α/β-thujone fraction resulted in a significant antitumorigenic effect. researchgate.net This included a 50% decrease in tumor volume after six days of treatment, with prolonged administration leading to tumor regression. researchgate.net These in vivo assays confirmed the ability of α/β-thujone to promote the regression of neoplasia. researchgate.netspringermedicine.comnih.govhud.ac.ukmdpi.comresearchgate.netresearchgate.net

The anti-angiogenic properties of thujone have also been demonstrated in vivo. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Treatment with the α/β-thujone fraction was found to inhibit key angiogenic markers within the tumor. researchgate.netspringermedicine.comnih.govhud.ac.ukmdpi.comresearchgate.net Furthermore, α,β-thujone was observed to attenuate blood vessel formation in transgenic zebrafish, indicating its significant antiangiogenic potential. nih.govx-mol.netresearchgate.net

In a different animal model, thujone was shown to inhibit the lung metastasis of B16F-10 melanoma cells in mice. mdpi.comcdnsciencepub.com This was achieved through the inhibition of tumor cell proliferation, adhesion, and invasion. cdnsciencepub.com

Mechanisms of Action in Cancer Cell Regulation (e.g., VEGF, Ang-4, CD31 Markers)

The mechanisms underlying the anti-cancer effects of α,β-thujone involve the modulation of key signaling molecules and pathways related to cancer cell proliferation, apoptosis, and angiogenesis.

In glioblastoma, the α/β-thujone fraction has been shown to inhibit the expression of crucial angiogenic markers, including Vascular Endothelial Growth Factor (VEGF), Angiopoietin-4 (Ang-4), and the Cluster of Differentiation 31 (CD31). researchgate.netspringermedicine.comnih.govhud.ac.ukmdpi.comresearchgate.net In vitro and in vivo studies have confirmed that thujone reduces these main angiogenic factors. researchgate.netresearchgate.net

In a model of melanoma metastasis, thujone administration downregulated the expression of Matrix Metalloproteinases (MMP-2, MMP-9), Extracellular signal-Regulated Kinases (ERK-1, ERK-2), and VEGF. mdpi.comcdnsciencepub.com Concurrently, it upregulated the expression of nm-23, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), and TIMP-2 in the lung tissue of animals with metastasis. cdnsciencepub.com

Furthermore, α,β-thujone-mediated endoplasmic reticulum stress has been associated with the loss of mitochondrial functions and alterations in the metabolic landscape of ovarian cancer cells. nih.govx-mol.net It has also been shown to induce a global mitochondrial defect and ER stress in choriocarcinoma cells. bioscientifica.com

Antiparasitic and Insecticidal Activity Research

Efficacy Against Arthropods and Other Organisms

This compound has demonstrated notable insecticidal and repellent properties against a variety of arthropods. Essential oils rich in α-thujone have shown efficacy against insects such as the bean weevil (Acanthoscelides obtectus). researchgate.net Specifically, essential oils from Artemisia herba-alba and Artemisia absinthium, with high concentrations of α-thujone, exhibited very efficient insecticidal activity against this pest. researchgate.net

The insecticidal properties of thujone are also effective against various species of flies and aphids. mdpi.com For instance, α-thujone is considered a primary contributor to the repellent activity of certain essential oils against the housefly (Musca domestica). mdpi.com Furthermore, β-thujone and its derivatives have been shown to limit the settling of the peach potato aphid (Myzus persicae). nih.gov The compound has also been identified as a main lethal component of essential oils against arthropods. researchgate.net

Anthelmintic Properties

Research has indicated that α,β-thujone possesses anthelmintic (anti-parasitic worm) activity. medchemexpress.comchemsrc.comnih.govmedchemexpress.compnas.orgresearchgate.netmedchemexpress.comjcu.cz Studies have associated the anthelmintic activity of essential oils from plants like Tanacetum vulgare with their high β-thujone content. nih.gov

In vitro studies investigating the effects of T. vulgare essential oil, which is predominantly composed of β-thujone, on the parasitic flatworm Schistosoma mansoni have demonstrated significant activity. nih.govnih.gov The essential oil was able to decrease motor activity and cause 100% mortality of adult worms at a concentration of 200 μg/mL. nih.govnih.gov It is suggested that thujone may act on GABA-A receptors, a mechanism similar to some existing anthelmintic drugs. nih.gov

Other Investigational Biological Activities

Beyond its anti-cancer and antiparasitic effects, α,β-thujone has been investigated for a range of other biological activities.

It has been reported to have antinociceptive properties, meaning it can reduce sensitivity to painful stimuli. nih.govresearchgate.netjcu.cz Additionally, some studies have suggested potential antidiabetic activities.

Research has also pointed to antimicrobial properties, with α-thujone being a key component responsible for the bactericidal, antiseptic, and fungicidal actions of certain plant extracts. researchgate.net It has shown some antibacterial activity against certain Gram-negative isolates at high concentrations and has demonstrated an inhibitory effect on biofilm formation at lower concentrations. researchgate.net

Furthermore, α,β-thujone has been found to have immunomodulatory effects. smolecule.com

Antinociceptive Properties in Animal Models

Research into the antinociceptive (pain-blocking) properties of thujone has been conducted in animal models. nih.gov In studies with male white mice, α-thujone demonstrated antinociceptive activity when evaluated using the hot-plate and Nilsen tests following subcutaneous administration. nih.gov The Nilsen test utilizes electrical pulsations to the tail as the pain stimulus to measure vocalization. nih.gov

In the hot-plate test, α-thujone was found to be as potent as codeine and Δ9-tetrahydrocannabinol. nih.gov A racemic mixture of thujone was about half as active as α-thujone, suggesting that the α-isomer is primarily responsible for the observed activity. nih.gov In contrast, β-thujone did not show activity in either test at the doses administered. nih.gov It has been reported that α-thujone is more toxic than the β-isomer. europa.eujcu.cz

Table 1: Antinociceptive Activity of Thujone Isomers in Mice

Compound Test Method Activity
α-Thujone Hot-plate test Equipotent with codeine and Δ9-tetrahydrocannabinol nih.gov
α-Thujone Nilsen test Less active than in hot-plate test nih.gov
Racemic α,β-Thujone Hot-plate & Nilsen tests Approximately 50% of the activity of α-thujone nih.gov
β-Thujone Hot-plate & Nilsen tests Inactive nih.gov

Antimutagenic and Immune-Modulatory Effects (In Vitro Studies)

In vitro studies have revealed that thujone may possess both antimutagenic and immune-modulatory properties. researchgate.netdntb.gov.ua The effects appear to be complex and can be influenced by the experimental conditions. researchgate.netdntb.gov.ua

Investigations into the antimutagenic potential of thujone have shown that it can offer protection against certain mutagens. In studies using Escherichia coli, thujone demonstrated a protective effect against UV-induced mutations in repair-proficient strains. cabidigitallibrary.org This suggests that at low concentrations, thujone may stimulate error-free DNA repair pathways, such as nucleotide excision repair (NER). cabidigitallibrary.org However, in NER-deficient bacterial strains, the antimutagenic effect was reduced. cabidigitallibrary.org

Regarding its immune-modulatory effects, research suggests that thujone can influence immune responses. One study indicated that α-thujone may stimulate an anticancer immune response. researchgate.net Further research has pointed to the immunomodulatory potential of polysaccharides from plants containing thujone, which may act through the initiation of a Th1 response and activation of nitric oxide synthesis. nih.gov Another study noted that thujone enhanced humoral and cell-mediated immune responses, including increased plaque-forming cells, natural killer cell activity, and cytotoxic T lymphocyte generation in mice. uaeu.ac.ae

It is important to note that some studies also report genotoxic and carcinogenic properties for thujone, indicating a dual and dose-dependent nature of its biological activity. researchgate.netdntb.gov.ua

Table 2: In Vitro Antimutagenic and Immune-Modulatory Research on Thujone

Activity Experimental System Key Findings
Antimutagenic Escherichia coli (repair-proficient) Protective effect against UV-induced mutagenesis, suggesting stimulation of DNA repair. cabidigitallibrary.org
Antimutagenic Escherichia coli (NER-deficient) Diminished antimutagenic effect. cabidigitallibrary.org
Immune-Modulatory Animal Model (Mice) Increased plaque-forming cells, natural killer cell activity, and cytotoxic T lymphocyte generation. uaeu.ac.ae
Immune-Modulatory In Vitro Stimulation of an anticancer immune response by α-thujone. researchgate.net
Immune-Modulatory In Vitro (Polysaccharides) Th1 response initiation and activation of nitric oxide synthesis. nih.gov

Genotoxicity Research in Experimental Systems

The genotoxicity of thujone has been evaluated in various experimental systems, with results indicating a complex profile that can be dose-dependent. researchgate.netdntb.gov.ua

In the Ames test, which assesses the mutagenic potential of chemical compounds, racemic thujone and α-thujone both yielded negative results, regardless of the presence of a metabolic activation system. europa.eu

In vivo studies have provided further insights. In a 3-month study, daily administration of racemic thujone to male B6C3F1 mice did not lead to an increase in micronucleated erythrocytes in the peripheral blood. europa.eu However, other research has pointed to potential genotoxic effects under certain conditions. researchgate.net Some in vitro experiments have detected genotoxic properties for thujones. researchgate.netdntb.gov.ua These contradictory findings highlight that the genotoxic or antigenotoxic effects of thujone are likely dependent on factors such as the cell type, genetic background, and the specific experimental setup. researchgate.net At lower concentrations, thujone might act as an antigenotoxic agent by enhancing DNA repair mechanisms, while higher doses may exhibit mild genotoxic effects. researchgate.net

Table 3: Genotoxicity Studies of this compound

Test System Compound Key Findings
Ames Test (Salmonella typhimurium) Racemic thujone, α-thujone Negative for mutagenicity, with or without metabolic activation. europa.eu
In vivo Micronucleus Test (Mouse peripheral blood erythrocytes) Racemic thujone No increase in micronucleated erythrocytes after 3 months of daily exposure. europa.eu
Various in vitro experiments Thujones Detection of genotoxic properties. researchgate.netdntb.gov.ua
Various experimental systems Thujone Effects are dependent on cell type, genetic background, and concentration, with potential for antigenotoxic effects at low doses and mild genotoxic effects at high doses. researchgate.net

Advanced Analytical Methodologies for Alpha,beta Thujone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of α,β-thujone analysis, enabling the separation of these isomers from intricate mixtures. The choice of chromatographic technique and detector is critical for achieving reliable and accurate results.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of α,β-thujone. researchgate.netnih.gov This method combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. wikipedia.org In GC-MS analysis, thujone is characterized by specific mass-to-charge ratio (m/z) fragments, including 81, 95, 110, and 152, with the ratios of these fragments differing between the alpha and beta isomers. smolecule.com

The application of GC-MS has been instrumental in the analysis of thujone in various products. For instance, a GC-MS method was developed for the analysis of α- and β-thujone in alcoholic beverages, utilizing cyclodecanone (B73913) as an internal standard. researchgate.net This method demonstrated high sensitivity with a limit of detection (LOD) of 0.08 mg/L and good precision, with values ranging from 1.6% to 2.3%. researchgate.net The linearity of this method was established in the concentration range of 0.1 to 40 mg/L. researchgate.net

One of the significant advantages of using MS detection is its ability to overcome the co-elution of other terpenes that can interfere with the quantification of thujone when using less selective detectors. researchgate.net For example, linalool (B1675412) has a retention time very similar to α-thujone in many GC systems and can lead to erroneously high measurements of thujone if not properly resolved. researchgate.netpsu.edu The use of MS for identification and quantification is therefore highly recommended to ensure the accuracy of the results. researchgate.netpsu.edu

A solid-phase micro-extraction (SPME) method coupled with GC-MS has also been employed to determine the concentration of the two isomeric forms of thujone in alcoholic wormwood extracts. nih.gov This approach highlights the versatility of GC-MS in handling different sample preparation techniques for thujone analysis. nih.gov

Table 1: GC-MS Method Parameters for α- and β-Thujone Analysis in Alcoholic Beverages

ParameterValue
Internal StandardCyclodecanone
Limit of Detection (LOD)0.08 mg/L
Precision1.6% - 2.3%
Linearity Range0.1 - 40 mg/L

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS), offer alternative and complementary approaches to GC-MS for thujone research. smolecule.comnih.gov These techniques are particularly valuable for analyzing less volatile or thermally labile metabolites of thujone that are not amenable to GC analysis without derivatization.

An LC-MS method was developed to measure α-thujone and its potential metabolites. smolecule.com This research demonstrated that human liver microsomes produce two major metabolites, 7-hydroxy-thujone and 4-hydroxy-thujone, and two minor metabolites, 2-hydroxy-thujone and carvacrol (B1668589). smolecule.com While glutathione (B108866) and cysteine conjugates were detected in human liver homogenates, they were not quantified, and no glucuronide or sulphate conjugates were found. smolecule.com

Furthermore, the combination of ultra-high pressure liquid chromatography and high-resolution mass spectrometry (UHPLC-HR-MS) has been used to quantify bitter components in Artemisia absinthium alongside thujone analysis by GC-MS. nih.gov This parallel approach allows for a more comprehensive chemical characterization of complex samples. UHPLC systems, which use smaller stationary phase particles than conventional HPLC, provide improved speed and resolution. measurlabs.com

Capillary gas chromatography with a flame ionization detector (FID) is a robust and reliable technique for the quantification of α,β-thujone. psu.edu While FID is less selective than MS, it is widely used due to its simplicity and sensitivity for organic compounds.

A method utilizing solid-phase extraction (SPE) followed by capillary GC-FID or GC-MS was proposed for the simultaneous determination of α- and β-thujone and anethole (B165797) in absinthe. researchgate.netpsu.edu In this method, anethole was quantified using external standard calibration, while α-thujone was evaluated by standard addition. researchgate.netpsu.edu GC-FID has also been employed to detect α- and/or β-thujone in various matrices, including lychee and plant materials from Thuja twigs. researchgate.net

Analyses of essential oils from Salvia officinalis L. have been performed using GC-FID and GC-MS on both non-polar DB-5ms and polar HP-INNOWax capillary columns. researchgate.net These analyses identified α-thujone (70.26–70.38%) and β-thujone (10.78–10.90%) as major constituents. researchgate.net A salting-out assisted liquid-liquid extraction (SALLE) method coupled with GC-FID has also been developed for the simultaneous determination of thujones and pulegone (B1678340) in beverages, offering a simpler and cheaper alternative to SPE. tandfonline.com This method demonstrated good linearity (r² > 0.99) and low limits of detection (LOD) and quantification (LOQ) for thujone. tandfonline.com

Table 2: Performance of a SALLE-GC-FID Method for Thujone Analysis in Beverages

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)4.3 µg/kg
Limit of Quantification (LOQ)12.9 µg/kg
Recovery of α-thujone97-112%

The enantiomers of α- and β-thujone can exhibit different biological activities, making their separation and individual quantification important. Chiral chromatography is the technique of choice for this purpose.

Chiral gas chromatography-mass spectrometry (GC-MS) has been successfully used to discriminate between (+)-α-thujone and (−)-β-thujone isomers in complex matrices like sage oil. smolecule.com A significant breakthrough was the discovery of the (+)-α-thujone and (−)-β-thujone stereoisomers in the essential oil of Salvia officinalis L. and its derived products using a chiral resolution protocol with headspace solid-phase microextraction (HS-SPME) coupled to GC-MS. nsf.gov This was achieved using an Rt-βDEXsa column, which provided clear baseline separation for all four enantiomers. nsf.govresearchgate.net

Enantioselective high-performance liquid chromatography (HPLC) with polarimetric detection has also been explored for the separation of thujone epimers and camphor (B46023) enantiomers. nih.govresearchgate.net A screening of 26 chiral stationary phases (CSPs) revealed that Chiralpak AS-H, Chiralpak AZ-H, and TCI-MBS could baseline separate (−)-α-thujone and (+)-β-thujone epimers. nih.govresearchgate.net This method allowed for the collection of pure (+)-β-thujone from Artemisia arborescens crude oil using semi-preparative HPLC on a Chiralpak AZ-H column. nih.gov

Capillary Gas Chromatography (GC) with Flame Ionization Detection (FID)

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is crucial for accurate thujone analysis, as it involves isolating the analytes from interfering matrix components. lcms.cz

Solid Phase Extraction (SPE) is a widely used technique for the sample preparation of α,β-thujone from complex matrices like alcoholic beverages and biological fluids. nih.govpsu.edu SPE offers a rapid and efficient way to clean up samples compared to more time-consuming methods like distillation or liquid-liquid extraction. psu.edu

A novel SPE method using C18 cartridges was developed for the simultaneous determination of α-, β-thujone, and anethole in absinthe. researchgate.netpsu.edu The procedure involves activating the C18 tube with methanol (B129727), conditioning with water, applying the sample, washing with water, and finally eluting the terpenes. psu.edu This method proved to be a quick and useful sample preparation technique. psu.edu

SPE has also been successfully applied to the analysis of α- and β-thujone in human serum. nih.gov This method involves a protein precipitation step followed by SPE to isolate the thujone from the biological matrix before GC/MS analysis. nih.gov In another study, SPE with ENVI-18 cartridges was used as a clean-up procedure for the analysis of hydroxythujones in urine after deconjugation. nih.gov

Solid Phase Micro Extraction (SPME) Applications

Solid Phase Microextraction (SPME) has emerged as a valuable, solvent-free sample preparation technique for the analysis of α,β-thujone in various matrices. researchgate.netresearchgate.net This method is favored for its simplicity, speed, and automation capabilities, making it a popular choice in food analysis. scispec.co.th SPME, particularly when coupled with gas chromatography-mass spectrometry (GC-MS), provides a sensitive and efficient means of extracting and quantifying thujone isomers. researchgate.netnih.gov

The technique involves exposing a fused-silica fiber coated with a stationary phase to the sample or its headspace. The analytes, including α- and β-thujone, adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is critical for achieving high sensitivity. For instance, a Carboxen/Polydimethylsiloxane (B3030410) (Car/PDMS) fiber has demonstrated high sensitivity for α-thujone analysis in human urine. mdpi.com Similarly, a polydimethylsiloxane (PDMS) fiber is commonly used for the extraction of thujone and other biologically active flavorings from a wide range of food and beverage matrices. scispec.co.th

Headspace SPME (HS-SPME) is a particularly attractive approach as it minimizes matrix effects by sampling the volatile compounds in the space above the sample. scispec.co.thextractionmagazine.com This method has been successfully applied to the analysis of thujone in alcoholic beverages, herbal infusions, and various foodstuffs. researchgate.netscispec.co.thextractionmagazine.com For example, in the analysis of sage tea, HS-SPME was one of the extraction methods compared, demonstrating its utility in determining thujone content in herbal preparations. extractionmagazine.com

Optimization of Extraction from Plant Materials and Biological Samples

Optimizing the extraction of α,β-thujone from complex matrices like plant materials and biological samples is crucial for accurate quantification and to avoid degradation or modification of the target compounds. researchgate.net The choice of extraction method and parameters can significantly impact the yield and purity of the extracted thujone.

For plant materials, factors such as the solvent type, solvent-to-material ratio, extraction time, and temperature must be carefully considered. researchgate.net Maceration is a widely used technique, and studies have shown that an 80% methanol solution can be an effective solvent for extracting a broad range of secondary metabolites, including terpenes like thujone. researchgate.net The extraction process itself often involves multiple steps to maximize yield, such as repeated extractions with fresh solvent. researchgate.net The physical state of the plant material, such as being ground into a fine powder, also plays a role in extraction efficiency. mdpi.com

In the context of biological samples, such as human urine or plasma, different extraction techniques are employed. Solid Phase Extraction (SPE) is a common method for isolating thujone from such matrices. researchgate.netmdpi.com For instance, in the analysis of human urine for α-thujone and its metabolites, a specific SPE procedure was developed using ENVI-18 tubes. mdpi.com The protocol involved conditioning the tubes, loading the sample, washing to remove interferences, and finally eluting the analytes with an appropriate solvent mixture. mdpi.com

For volatile compounds like thujone in biological fluids, headspace techniques are also effective. A validated method for quantifying α-thujone in plasma and brain tissue involved combining the sample in a headspace vial with a sodium sulfate (B86663) solution before analysis. nih.gov The optimization of these methods is essential to ensure reliable and reproducible results for toxicokinetic and metabolic studies. nih.gov

A comparison of different extraction methods for sage tea, including Tenax TA® purge and trap, headspace solid-phase microextraction (HS-SPME), headspace sorptive extraction (HSSE), and stir bar sorptive extraction (SBSE), highlighted that the choice of method significantly affects the measured thujone composition. extractionmagazine.com

Spectroscopic Methods in Thujone Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both the structural elucidation and quantitative analysis of α,β-thujone. nih.govresearchgate.net ¹H NMR and ¹³C NMR are instrumental in confirming the identity and structure of thujone isomers. nih.govmdpi.com For instance, the National Toxicology Program utilized infrared spectroscopy, along with proton and ¹³C NMR, to confirm the identity of α-thujone for their studies. nih.gov

Quantitative NMR (qNMR) has gained traction as a direct and accurate method for determining the total thujone content in samples like absinthe, often with minimal sample preparation. researchgate.netacanthusresearch.com The principle of qNMR lies in the direct proportionality between the integral of an NMR peak and the number of corresponding nuclei, allowing for quantification against an internal or external standard. mdpi.comacanthusresearch.com This technique is advantageous as it does not always require analyte-specific reference standards, which can be beneficial when dealing with various isomers or metabolites. mdpi.com

A specific ¹H NMR method for quantifying total thujone in absinthe involves a simple dilution of the sample with a buffer. researchgate.net This method focuses on a distinct peak produced by the CH₂ group in the cyclopentanone (B42830) moiety of the thujone structure, which appears in the 2.13–2.11 ppm range. researchgate.net A key advantage is that this signal typically does not overlap with those of other common constituents in absinthe, such as anethole or fenchone. researchgate.net However, it is important to note that standard ¹H NMR spectroscopy does not differentiate between the α- and β-thujone isomers. researchgate.net

Method Validation and Performance Characterization

Sensitivity, Precision, and Linearity Assessment

Validating the performance of analytical methods is critical to ensure that the data generated are reliable and "fit-for-purpose". elementlabsolutions.com Key validation parameters include sensitivity (limit of detection and quantification), precision, and linearity. researchgate.net

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For thujone analysis, various methods have demonstrated high sensitivity. A GC-MS method for α- and β-thujone in alcoholic beverages reported an LOD of 0.08 mg/L. researchgate.netsmolecule.com Another study using a similar technique achieved an LOD of 0.033 mg/L. researchgate.net For the analysis of total thujone in absinthe by ¹H NMR, a detection limit of 0.3 mg/L was achieved. researchgate.netresearchgate.net In the analysis of α-thujone in human urine using SPME-GC-MS, an even lower LOD of 4.7 ng/L and LOQ of 15.6 ng/L were reported. mdpi.com For α-thujone in plasma and brain tissue, the experimental LOQ was 2.5 ng/mL and 10 ng/g, respectively. nih.gov

Precision: Precision measures the closeness of agreement between a series of measurements from the same sample. elementlabsolutions.com It is often expressed as the relative standard deviation (RSD). For thujone analysis, methods have shown good precision, with RSD values typically below 15%. A GC-MS method for thujone in alcoholic beverages showed precision between 1.6% and 2.3%. researchgate.netsmolecule.com Another study reported precision for α- and β-thujone and camphor with RSDs between 0.8% and 12.6%. smolecule.com The ¹H NMR method for total thujone had a relative standard deviation of 6%. researchgate.netresearchgate.net

Linearity: Linearity assesses the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com This is typically evaluated by analyzing a series of standards and determining the correlation coefficient (r or R²) of the resulting calibration curve. For thujone analysis, excellent linearity has been demonstrated across various concentration ranges. A GC-MS method showed linearity from 0.1 to 40 mg/L with a correlation coefficient (r) of 1.000. researchgate.netsmolecule.com Another method reported linearity in the range of 5.0–300.0 mg/L for α-thujone (R² = 0.9995) and 0.5–30.0 mg/L for β-thujone (R² = 0.9992). researchgate.net The ¹H NMR method for total thujone was linear from 1 to 100 mg/L. researchgate.netresearchgate.net

Table 1: Method Validation Parameters for α,β-Thujone Analysis

Analytical MethodMatrixLOD/LOQPrecision (RSD)Linearity RangeCorrelation Coefficient (r/R²)Reference
GC-MSAlcoholic BeveragesLOD: 0.08 mg/L1.6 - 2.3%0.1 - 40 mg/Lr = 1.000 researchgate.netsmolecule.com
GC-MSAlcoholic BeveragesLOD: 0.033 mg/L< 1.8%5.0–300.0 mg/L (α-thujone), 0.5–30.0 mg/L (β-thujone)R² = 0.9995 (α), R² = 0.9992 (β) researchgate.net
¹H NMRAbsintheLOD: 0.3 mg/L6%1 - 100 mg/LR = 0.93 (correlation with GC/MS) researchgate.netresearchgate.net
SPME-GC-MSHuman UrineLOD: 4.7 ng/L, LOQ: 15.6 ng/LNot SpecifiedNot SpecifiedNot Specified mdpi.com
Headspace GCPlasmaLOQ: 2.5 ng/mL< 30%Not SpecifiedNot Specified nih.gov
Headspace GCBrain TissueLOQ: 10 ng/g< 30%Not SpecifiedNot Specified nih.gov

Challenges in Thujone Analysis: Co-elution and Matrix Interferences

A significant challenge in the chromatographic analysis of thujone is the potential for co-elution with other compounds present in the sample matrix. researchgate.net This is particularly problematic in complex matrices such as herbal extracts and spirits, which can contain hundreds of different components. researchgate.net

One of the most frequently cited examples of co-elution is the interference of linalool with the α-thujone peak in gas chromatography. researchgate.netresearchgate.netpsu.edu Linalool, a terpene alcohol also found in wormwood (Artemisia absinthium), has a retention time that is nearly identical to that of α-thujone under certain GC conditions. researchgate.netpsu.edu This can lead to an overestimation of the α-thujone content if a non-selective detector, such as a flame ionization detector (FID), is used. researchgate.net Therefore, the use of a more selective detector, such as a mass spectrometer (MS), is highly recommended for accurate quantification and to confirm the identity of the peaks. researchgate.netresearchgate.netpsu.edu Historically high reported levels of thujone in absinthe may have been due to analytical methods that could not differentiate between thujone and interfering terpenes like linalool. psu.edu

Matrix interferences can also pose a challenge, affecting the accuracy and precision of the analysis. These interferences can arise from various components in the sample that are co-extracted with the analyte. To mitigate these effects, effective sample preparation techniques like Solid Phase Extraction (SPE) and Headspace SPME are employed to clean up the sample and isolate the analytes of interest. scispec.co.thresearchgate.net Additionally, the use of an internal standard, such as cyclodecanone, can help to compensate for matrix effects and variations in the analytical procedure. researchgate.netsmolecule.com In ¹H NMR analysis, while generally less prone to some types of interference than chromatography, signal overlap can still occur. However, for thujone in absinthe, a distinct, non-overlapping signal can often be utilized for quantification. researchgate.net

Development of Stable Isotope Dilution Assays (SIDAs) for Metabolic Studies

The investigation into the metabolic fate of α,β-thujone has been significantly advanced by the development of Stable Isotope Dilution Assays (SIDAs). These highly sensitive and specific methods are crucial for accurately quantifying thujone and its metabolites in complex biological matrices. The principle of SIDA involves using a stable isotope-labeled version of the analyte as an internal standard, which is chemically identical to the analyte but has a different mass. This approach allows for precise correction of any analyte loss during sample preparation and analysis.

Research has focused on synthesizing stable isotopologues of α-thujone and its primary metabolites to serve as internal standards. mdpi.com A notable achievement in this area is the six-step total synthesis of α-thujone and its deuterated counterpart, d6-α-thujone, from readily available dimethylfulvene. researchgate.net This synthetic route also enables the preparation of the main hydroxylated metabolites and their corresponding deuterated versions, such as d6-2-hydroxythujone, d6-4-hydroxythujone, and d6-7-hydroxythujone. mdpi.comresearchgate.net The availability of these labeled compounds is a prerequisite for developing robust SIDAs for metabolic studies. researchgate.net

These assays have been instrumental in characterizing the in vivo metabolism of α-thujone in humans. mdpi.com In one such study, SIDAs were developed to quantify α-thujone and its metabolites in human urine following the consumption of a sage infusion. mdpi.comnih.gov For the analysis, α-thujone was quantified using solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC-MS), while its hydroxylated metabolites were measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) after an enzymatic treatment to deconjugate them from their glucuronide and sulfate forms. mdpi.comnih.gov

The developed SIDAs demonstrated high sensitivity, which is essential for detecting the trace amounts of thujone and its metabolites in biological samples. mdpi.comresearchgate.net The limits of detection (LOD) and quantification (LOQ) for α-thujone and its hydroxy metabolites in urine were determined, showcasing the method's capability for precise measurement at low concentrations. mdpi.com

Interactive Data Table: Limits of Detection (LOD) and Quantification (LOQ) for Thujone and its Metabolites in Urine using SIDA

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical Method
α-Thujone4.7 ng/L15.6 ng/LSPME-GC-MS
2-Hydroxythujone0.98 µg/L4.15 µg/LLC-MS/MS
4-Hydroxythujone0.39 µg/L1.28 µg/LLC-MS/MS
7-Hydroxythujone0.59 µg/L1.82 µg/LLC-MS/MS
Data sourced from a study on the quantification of α-thujone and its metabolites in human urine. mdpi.com

The application of these SIDAs in a human study revealed that after consuming sage tea containing 575.0 µg of α-thujone, 4-hydroxythujone and 7-hydroxythujone were the primary metabolites detected in urine after being released from their conjugated forms. mdpi.comnih.gov In contrast, 2-hydroxythujone was not found in any of the volunteer samples above its detection limit. mdpi.comnih.gov Unchanged α-thujone was also detected but in very low amounts, with the highest concentration recorded at 94 ng/L. mdpi.comnih.gov These findings suggest an efficient metabolism of α-thujone. nih.gov In vitro studies using human liver microsomes have also identified 7-hydroxy-α-thujone and 4-hydroxy-α-thujone as major metabolites, which is consistent with the in vivo data. mdpi.comeuropa.eu

Interactive Data Table: Research Findings from a Human Metabolic Study of α-Thujone using SIDA

AnalyteKey Finding
α-ThujoneDetected in low amounts in urine (max. concentration of 94 ng/L). mdpi.comnih.gov
2-HydroxythujoneNot detected above the limit of detection in human urine. mdpi.comnih.gov
4-HydroxythujoneOne of the main metabolites detected in urine after deconjugation. mdpi.comnih.gov
7-HydroxythujoneA major metabolite found in urine after deconjugation. mdpi.comnih.gov
Findings are based on a study where volunteers consumed a sage infusion containing α-thujone. mdpi.comnih.gov

The development and application of SIDAs represent a significant methodological advancement for accurately studying the metabolic pathways of α,β-thujone. mdpi.com This approach provides the necessary precision and sensitivity to quantify the compound and its metabolites at physiological concentrations, thereby offering valuable insights into its biotransformation in the human body.

Synthetic Chemistry and Analogue Development Research

Total Synthesis Strategies for alpha,beta-Thujone (B1670768)

The total synthesis of thujone isomers has been a subject of interest, with various strategies employed to construct the characteristic bicyclo[3.1.0]hexane framework. These approaches often involve sophisticated chemical transformations to achieve the desired stereochemistry.

Cyclization Reactions and Multistep Functional Group Transformations

Early and contemporary synthetic routes to thujone often rely on key cyclization reactions to form the bicyclic core. These methods can start from simpler terpenes or be achieved through more elaborate total synthesis pathways that involve numerous steps of functional group manipulation. smolecule.com One notable approach involves the Robinson annulation reaction to build a key tricyclic enone intermediate, which is then further elaborated. researchgate.net The conversion of geranyl diphosphate (B83284) (GPP) to the thujone skeleton in nature proceeds through the enzyme-mediated formation of sabinene (B1680474), a bicyclic precursor. wikipedia.org This biosynthetic pathway, involving cyclization and subsequent oxidation steps, has inspired synthetic strategies. wikipedia.org For instance, α,β-thujone can serve as a chiral starting material (synthon) for the total synthesis of other complex molecules like (+)-β-cyperone and various bicyclo[3.n.1]alkanone systems. cenmed.comsigmaaldrich.com

Recent Advancements in Total Synthesis Methodologies

More recent synthetic efforts have focused on improving efficiency and stereocontrol. A six-step total synthesis of α-thujone has been developed starting from the readily available dimethylfulvene. rsc.orgrsc.org This route is significant because it also allows for the straightforward incorporation of isotopic labels, which are invaluable for metabolic studies. rsc.orgrsc.org Another innovative approach is a three-step enantioselective synthesis that can produce either the (+) or (−) enantiomer of α-thujone. rsc.orgrsc.org This highly atom-economical synthesis begins with commercially available 3-methyl-1-butyne (B31179) and utilizes a gold-catalyzed cycloisomerization as the key step, avoiding the need for protecting groups or oxidation-reduction manipulations. rsc.orgrsc.org This method represents a significant advancement in providing access to specific, less common stereoisomers of thujone for further biological evaluation. rsc.org

Enantioselective Synthesis of alpha-Thujone (B1682897) Isomers

The different stereoisomers of thujone can exhibit varied biological activities. Consequently, the development of synthetic methods that can selectively produce a single enantiomer is of high importance.

Development of Asymmetric Synthesis Approaches for Stereoisomers

The demand for enantiomerically pure thujone isomers has driven the development of asymmetric synthesis. A notable success is a three-step synthesis that provides stereocontrolled access to either enantiomer of α-thujone. rsc.org The key to the enantioselectivity of this route is a Brown crotylation reaction, with the chirality being transferred to the all-carbon quaternary center during a subsequent gold-catalyzed cycloisomerization. rsc.orgrsc.org This method is advantageous as it allows for the synthesis of both (-)- and (+)-α-thujone, since both enantiomers of the required chiral reagent (β-methyoxydiisopinocamphenylborane) are commercially available. rsc.org The discovery that the less common stereoisomers, (+)-α-thujone and (-)-β-thujone, are present in nature and in dietary supplements has further highlighted the need for such asymmetric syntheses. rsc.orgacs.org Prior to this, a racemic synthesis of thujone was developed, which also employed a platinum-catalyzed cycloisomerization of a hydroxylated enyne as a crucial step. rsc.orgresearchgate.net

Importance for Structure-Activity Relationship Studies

Access to all possible stereoisomers of thujone is critical for conducting detailed structure-activity relationship (SAR) studies. scispace.com SAR studies aim to correlate the three-dimensional structure of a molecule with its biological activity. By comparing the effects of different isomers, researchers can identify the specific structural features responsible for a compound's action. For example, animal studies have indicated that (-)-α-thujone is a more potent antagonist of the GABA-A receptor than (+)-β-thujone. rsc.org The ability to synthesize the less common enantiomers, (+)-α-thujone and (-)-β-thujone, allows for a more complete understanding of how stereochemistry influences the biological and toxicological properties of thujone. rsc.orgmdpi.com

Synthesis of Hydroxylated and Dehydro Derivatives

The synthesis of thujone derivatives, particularly those formed during metabolism, is essential for understanding its biological fate and identifying potential detoxification pathways.

Researchers have developed methods to synthesize various hydroxylated and dehydro derivatives of thujone. acs.org For instance, oxidation of α- and β-thujones can yield the corresponding 2-hydroxythujones. acs.orgresearchgate.net Furthermore, α-thujone can be converted into 4-hydroxy-α- and -β-thujones. acs.orgresearchgate.net Ozonation of thujone provides 7-hydroxy-α- and -β-thujones, which can then be dehydrated to form the 7,8-dehydro compounds. acs.orgresearchgate.net Another derivative, 4,10-dehydrothujone, has been prepared from sabinene. acs.orgresearchgate.net The synthesis of these compounds is crucial as they serve as standards for identifying the metabolites of α- and β-thujones produced by the body. acs.orgresearchgate.netnih.gov For example, 7-hydroxy-α-thujone has been identified as the major metabolite of α-thujone in mouse liver microsomes. nih.govresearchgate.net The ability to synthesize these derivatives, including isotopically labeled versions, facilitates their detection and quantification in biological samples. rsc.orgrsc.org

Utility in Metabolic Profiling and Reference Standard Generation

The synthesis of thujone metabolites is essential for their use as reference standards in metabolic profiling studies. nih.gov These standards are indispensable for the accurate identification and quantification of metabolites in biological samples through techniques like gas chromatography-mass spectrometry (GC/MS). nih.govresearchgate.net

For instance, the synthesized hydroxy and dehydro derivatives of thujone can be readily identified and analyzed by GC/MS, both as the parent compounds and as their trimethylsilyl (B98337) and methyloxime derivatives. nih.gov The development of stable isotope dilution assays, utilizing deuterated standards such as d6-α-thujone, d6-2-hydroxythujone, d6-4-hydroxythujone, and d6-7-hydroxythujone, allows for precise quantification of α-thujone and its hydroxylated metabolites in urine by GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS), respectively. researchgate.net

In vitro studies using human liver microsomes have shown that α-thujone is metabolized into two major metabolites, 7- and 4-hydroxy-thujone, and two minor metabolites, 2-hydroxy-thujone and carvacrol (B1668589). researchgate.net Screening with recombinant CYP enzymes has identified CYP2A6 as the primary enzyme responsible for the main 7- and 4-hydroxylation reactions, with minor contributions from CYP3A4 and CYP2B6. researchgate.netsmolecule.com These findings are critical for understanding the metabolic fate of thujone in humans.

The availability of these synthesized metabolite standards is fundamental to conducting toxicokinetic studies and for elucidating the complete metabolic pathways of α,β-thujone. researchgate.net

Structure-Activity Relationship (SAR) Studies of Thujone Analogues (Pre-Clinical)

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for identifying the structural features of a molecule that are responsible for its biological activity. scielo.brgeorgiasouthern.edu By systematically modifying the chemical structure of a lead compound, researchers can develop more potent and selective analogues. scielo.br

For thujone, SAR studies have provided insights into its interaction with the GABA-A receptor. Research has shown that α-thujone is a more potent modulator of the GABA-gated chloride channel than β-thujone (approximately 2 to 3 times more potent) and its metabolite, 7-hydroxy-α-thujone (about 56 times more potent). europa.eu This indicates that specific structural and stereochemical features of the thujone molecule are critical for its biological activity.

The development of SAR is an iterative process involving the design, synthesis, and biological evaluation of new analogues. researchgate.netnih.gov This approach allows for the optimization of the lead compound to enhance its desired therapeutic effects while minimizing potential adverse effects.

Design and Synthesis of Novel Thujone Derivatives for Biological Screening

The design and synthesis of novel thujone derivatives are driven by the need to explore and potentially enhance their biological activities. The thujone scaffold can be used as a starting point, or "chiral synthon," for the total synthesis of other complex molecules. smolecule.com

Synthetic strategies can be diverse. For example, a concise total synthesis of α-thujone has been developed starting from the readily available dimethylfulvene. researchgate.net Another enantioselective three-step synthesis of both (+)- and (-)-α-thujone has been achieved from commercially available 3-methyl-1-butyne, utilizing a gold-catalyzed cycloisomerization as a key step. rsc.org Such efficient synthetic routes are valuable as they provide sufficient material for biological testing and for the synthesis of thujone metabolites. rsc.org

The design of new derivatives often involves a pharmacophore connection strategy, where the core thujone structure might be combined with other chemical moieties to create hybrid molecules with potentially improved biological efficiency. dovepress.com The synthesized compounds are then subjected to biological screening to evaluate their activities, for instance, as potential enzyme inhibitors or receptor modulators. researchgate.netresearchgate.net

Below is a table summarizing some of the key metabolites of α,β-thujone that have been synthesized for research purposes.

Metabolite NameParent CompoundSynthetic Route HighlightsReference
(2R)-2-Hydroxythujonesα- and β-ThujonesOxidation of 2,3-enolates nih.gov
4-Hydroxy-α- and -β-thujonesα-ThujoneOxidation of 3,4-enol acetate (B1210297) with peracid or osmium tetroxide nih.gov
7-Hydroxy-α- and -β-thujonesα- and β-ThujonesOzonation or oxidation with TFDO nih.govresearchgate.net
7,8-Dehydrothujones7-HydroxythujonesDehydration nih.gov
4,10-DehydrothujoneSabineneFrom sabinol intermediate nih.gov

This table provides a snapshot of the synthetic efforts to produce key thujone metabolites, which are crucial for advancing our understanding of this complex natural product.

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Investigations

Unraveling Complex Interactions with Multiple Receptor Systems

The interaction of α-thujone with GABAA receptors is well-documented, where it acts as a competitive antagonist, blocking the GABA-gated chloride channel. wikipedia.orgpnas.orgnih.gov This inhibition of GABAergic neurotransmission leads to neuronal hyperexcitability, which can manifest as convulsions at high doses. wikipedia.org Notably, α-thujone is approximately two to three times more potent than β-thujone in this regard. europa.eu Studies have shown that different GABAA receptor subtypes exhibit varying sensitivities to α-thujone. For instance, α-thujone has the strongest effect on α1β2δ receptors, suggesting that tonic GABAergic currents may be more susceptible to its inhibitory action than phasic currents. nih.gov Research in neonatal chicks has also suggested that α-thujone may suppress the stress-induced recruitment of GABAA receptors to the postsynaptic membrane. conicet.gov.arnih.gov

Beyond the GABAergic system, α-thujone has been shown to interact with serotonin (B10506) type 3 (5-HT3) receptors. smolecule.comconicet.gov.ar It acts as an antagonist at these receptors, but its mechanism is complex. nih.govnih.govmdpi.com Rather than directly blocking the channel, α-thujone appears to enhance the desensitization of the receptor induced by the natural agonist, serotonin. nih.gov This effect is dependent on the subunit composition of the 5-HT3 receptor. nih.gov

The potential interaction of thujone with cannabinoid receptors has also been a subject of investigation, partly due to some phenomenological similarities between the effects of absinthe and cannabis. uaeu.ac.ae However, studies have shown that thujone exhibits only a low affinity for CB1 and CB2 cannabinoid receptors. uaeu.ac.aesec.govnih.gov Radioligand binding assays demonstrated that thujone displaces cannabinoid agonists only at high concentrations (above 10 microM). nih.gov Furthermore, thujone failed to stimulate G-proteins or inhibit adenylate cyclase activity in a manner characteristic of cannabinoid agonists. nih.gov Behavioral studies in rats also showed distinct differences between the effects of thujone and potent cannabinoid agonists. sec.govnih.gov

The table below summarizes the known interactions of α,β-thujone with various receptor systems.

Receptor SystemIsomer(s) StudiedType of InteractionKey Findings
GABAA Receptor α-thujone, β-thujoneCompetitive Antagonistα-thujone is a more potent blocker of the chloride channel than β-thujone. pnas.orgeuropa.eu It shows differential sensitivity to receptor subtypes, with a stronger effect on those mediating tonic inhibition. nih.gov
Serotonin 5-HT3 Receptor α-thujoneAntagonist / ModulatorReduces receptor activity by enhancing agonist-induced desensitization in a subunit-dependent manner. nih.govnih.gov
Cannabinoid CB1/CB2 Receptors ThujoneLow-affinity binderDisplaces cannabinoid agonists only at high concentrations and does not produce cannabimimetic effects. uaeu.ac.aesec.govnih.gov
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) ThujoneInhibitorInhibits human nAChRs with varying potencies in a non-competitive and membrane potential-independent manner. uaeu.ac.ae

Further research is needed to elucidate the synergistic or antagonistic effects that may arise from the simultaneous modulation of these different receptor systems. Understanding these complex interactions is key to building a complete picture of the pharmacological and toxicological profile of α,β-thujone.

Detailed Molecular Modeling and Computational Chemistry Approaches

Future research should leverage detailed molecular modeling and computational chemistry to illuminate the precise molecular interactions between α,β-thujone and its receptor targets. These in-silico approaches can provide invaluable, high-resolution insights into the structural basis of thujone's activity that are often difficult to obtain through experimental methods alone.

Computational docking studies can be employed to predict the preferred binding poses of both α- and β-thujone within the binding pockets of the GABAA, 5-HT3, and nicotinic acetylcholine receptors. By calculating binding energies and analyzing intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—researchers can identify the key amino acid residues responsible for anchoring the thujone molecule. This will help explain the observed stereoselectivity, particularly why α-thujone is a more potent GABAA receptor modulator than β-thujone. europa.eu

Molecular dynamics (MD) simulations can extend these static docking predictions by modeling the dynamic behavior of the thujone-receptor complex over time. This can reveal how the binding of thujone influences the conformational changes in the receptor, such as the opening, closing, or desensitization of the ion channel. For the 5-HT3 receptor, MD simulations could be particularly useful in visualizing how α-thujone binding allosterically enhances agonist-induced desensitization. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies can be developed to correlate the structural features of thujone and its metabolites with their biological activities. By building computational models based on existing experimental data, QSAR can help predict the receptor-binding affinity or toxicity of novel or hypothetical thujone derivatives. This would be instrumental in understanding the detoxification pathways, for instance, by predicting the reduced activity of hydroxylated metabolites compared to the parent compounds.

These computational approaches, when validated by and integrated with experimental data from site-directed mutagenesis and functional assays, will provide a powerful, multi-faceted strategy. This will not only deepen our fundamental understanding of thujone's mechanism of action but also create a predictive framework for assessing the activity of other related monoterpenoids.

Elucidation of Complete Metabolic Landscapes Across Diverse Organisms

Identification of Novel Metabolites and Biotransformation Pathways

The metabolism of α,β-thujone is a critical detoxification process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. researchgate.netnih.gov However, the complete metabolic landscape, including all minor metabolites and conjugation pathways, is not fully understood across a wide range of species. Future research should focus on identifying novel metabolites and further detailing the biotransformation pathways.

In vitro studies using human liver microsomes have identified 7-hydroxy-thujone and 4-hydroxy-thujone as the two major metabolites, with 2-hydroxy-thujone and carvacrol (B1668589) being minor products. smolecule.com In mouse liver microsomes, 7-hydroxy-α-thujone is the primary product, with smaller amounts of 4-hydroxy-α-thujone, 4-hydroxy-β-thujone, and 7,8-dehydro-α-thujone also formed. smolecule.com In vivo studies in rats and mice have revealed species-specific differences in urinary metabolites. nih.gov For example, conjugated 4-hydroxy-α-thujone is the major urinary metabolite in rats, while in mice, conjugated 2R-hydroxy-α-thujone is dominant for the α-isomer. nih.gov

Two dehydro metabolites have also been identified: a 7,8-dehydro form in P450 systems and a 4,10-dehydro form in urine. researchgate.net The formation of these various metabolites is dependent on the thujone diastereomer and the specific species being studied. nih.gov The primary human CYP enzyme involved in thujone metabolism is CYP2A6, with contributions from CYP3A4 and CYP2B6. researchgate.net

The table below details the known metabolites of α,β-thujone and the biological systems in which they have been identified.

MetaboliteParent Compound(s)Biological SystemKey Findings
7-hydroxy-thujone α-thujone, β-thujoneHuman, mouse, and rat liver microsomes; mouse brainMajor metabolite in mouse liver microsomes and human in vitro systems. smolecule.comnih.gov Found at higher concentrations than α-thujone in mouse brain after administration. researchgate.netjcu.cz
4-hydroxy-thujone α-thujone, β-thujoneHuman, mouse, and rat liver microsomes; rat urineA major metabolite in human liver microsomes. smolecule.com The conjugated form is the main urinary metabolite in rats. nih.gov
2-hydroxy-thujone α-thujoneHuman liver microsomes; mouse urineA minor metabolite in human systems. smolecule.com The conjugated form is the major urinary metabolite in mice. nih.gov
7,8-dehydro-thujone α-thujone, β-thujoneMouse liver microsomesA minor metabolite observed in P450 systems. nih.govresearchgate.net
4,10-dehydro-thujone α-thujone, β-thujoneUrineA dehydro metabolite identified in urine. researchgate.net
Carvacrol α-thujoneHuman liver microsomesA minor metabolite identified in human in vitro studies. smolecule.com
Thujol / Neothujol α-thujone, β-thujoneRabbitsReduced alcohol forms; toxicity is unknown. nih.gov

Future research utilizing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy could uncover previously unidentified minor metabolites. Investigating phase II conjugation reactions, such as glucuronidation and sulfation, in more detail is also crucial, as these pathways are key to the excretion of the hydroxylated metabolites. researchgate.net Furthermore, exploring the metabolic pathways in a broader range of organisms, including various plant species that produce thujone and insects that consume them, would provide a more comprehensive evolutionary and ecological perspective on thujone biotransformation.

Understanding the Physiological Relevance of Metabolite Concentrations in Tissues

A critical area for future research is to determine the physiological relevance of the concentrations of thujone and its metabolites in various tissues, particularly the brain. While the parent compound, α-thujone, is considered the primary active agent responsible for neurotoxicity, its metabolites are also detected in the brain and may contribute to or modulate its effects. europa.eujcu.cz

Studies in mice have shown that after intraperitoneal administration of α-thujone, the concentration of the major metabolite, 7-hydroxy-α-thujone, can be significantly higher in the brain than that of α-thujone itself. researchgate.netjcu.cz At the time of severe poisoning signs (2.5 minutes post-injection), brain concentrations were approximately 11 ppm for α-thujone and 29 ppm for 7-hydroxy-α-thujone. europa.eu

Despite its higher concentration, 7-hydroxy-α-thujone is considerably less potent as a GABAA receptor modulator. In a receptor binding assay, it was found to be about 56-fold less potent than α-thujone. europa.eu Similarly, other identified metabolites are also less potent inhibitors of the GABAA receptor and are considered detoxification products. nih.govresearchgate.net

The table below presents data on the relative potency and brain concentrations of α-thujone and its primary metabolite.

CompoundRelative Potency (GABAA Binding Assay)Brain Concentration (ppm) in Mice (at 2.5 min post-dose)Physiological Implication
α-Thujone 1x~11Primary active neurotoxic compound. europa.eu
7-hydroxy-α-thujone ~1/56x~29Significantly less potent, considered a detoxification product, but its high concentration in the brain warrants further investigation. europa.eujcu.cz

Unanswered questions remain regarding the high brain concentration of 7-hydroxy-α-thujone. It is unclear whether this metabolite has other, as-yet-unidentified biological targets or if it can influence the transport or metabolism of the parent compound within the central nervous system. Future studies should aim to:

Develop more sensitive analytical methods to quantify a wider range of metabolites in different brain regions and other tissues over a time course.

Investigate the ability of thujone metabolites to cross the blood-brain barrier.

Assess the activity of these metabolites on the various receptor systems known to be affected by α-thujone (e.g., 5-HT3, nAChRs).

Explore whether the high concentration of metabolites could have subtle, long-term effects, even if their acute toxicity is low.

Genetic and Epigenetic Regulation of Thujone Biosynthesis in Plants

The biosynthesis of α,β-thujone in various plant species, such as those in the genera Thuja, Artemisia, and Salvia, is a complex process that is subject to intricate genetic and epigenetic control. While the general pathway of monoterpene synthesis is known, the specific enzymes and regulatory networks that govern the production and accumulation of thujone isomers are areas ripe for investigation. Future research in this domain will be crucial for understanding the natural diversity of thujone content in plants and could enable metabolic engineering efforts.

Key research avenues include:

Identification and Characterization of Biosynthetic Genes: The core of thujone biosynthesis involves terpene synthases (TPS) that convert geranyl pyrophosphate (GPP) into the initial monoterpene skeletons, followed by modifying enzymes like cytochrome P450 monooxygenases and dehydrogenases. Identifying the specific genes for these enzymes in high-thujone-producing plants is a primary goal. Comparative transcriptomics, sequencing the RNA of high- vs. low-thujone chemotypes, can pinpoint candidate genes. Subsequent functional characterization of these genes through expression in microbial hosts (like E. coli or yeast) can confirm their enzymatic activity and role in producing thujone precursors.

Transcriptional Regulation: The expression of biosynthetic genes is often controlled by transcription factors (TFs), such as those from the WRKY, AP2/ERF, and bHLH families. These TFs can be activated by developmental cues or environmental stresses (e.g., herbivory, pathogen attack), explaining the variability of thujone content. Research should focus on identifying these TFs and elucidating how they bind to the promoter regions of thujone biosynthetic genes to regulate their transcription. Techniques like yeast one-hybrid (Y1H) screening and chromatin immunoprecipitation (ChIP) sequencing can be employed to uncover these regulatory interactions.

Epigenetic Mechanisms: Beyond the DNA sequence itself, epigenetic modifications like DNA methylation and histone modifications can play a significant role in controlling gene expression. It is plausible that these mechanisms regulate the expression of thujone biosynthetic genes, potentially leading to stable chemotypes within a plant population or mediating plastic responses to environmental changes. Investigating the epigenetic landscape around key biosynthetic loci in different plant tissues and under various conditions could reveal a new layer of regulation. Bisulfite sequencing to map DNA methylation patterns and ChIP-seq for histone marks would be powerful tools for this purpose.

Understanding these genetic and epigenetic controls will not only provide fundamental insights into plant secondary metabolism but also have practical applications. It could allow for the breeding or genetic engineering of plants with specific, predictable thujone profiles, which would be valuable for the pharmaceutical, food, and fragrance industries.

Functional Genomics and Gene Editing to Modulate Production

The biosynthesis of α,β-thujone has been a subject of significant research, with studies identifying key enzymatic steps in its formation from the precursor geranyl diphosphate (B83284). In species like western redcedar (Thuja plicata), the pathway involves the initial conversion of geranyl diphosphate to (+)-sabinene by a monoterpene synthase. ubc.ca This is followed by oxidation to (+)-trans-sabinol via a cytochrome P450 enzyme. ubc.ca Subsequent steps are proposed to involve a dehydrogenase to form (+)-sabinone, which is then reduced to yield the α- and β-thujone isomers. wikipedia.orgoup.com

Future research is poised to leverage functional genomics and gene editing technologies, such as CRISPR-Cas9, to precisely modulate the production of thujone in plants. Transcriptomic analyses have already identified numerous candidate genes, including cytochrome P450s and dehydrogenases, that are highly expressed in thujone-producing tissues. oup.comnih.gov For instance, in Thuja plicata, global expression profiling revealed over 600 genes with elevated expression in foliage containing thujone-storing glands compared to a natural variant lacking these glands. oup.comnih.gov

By targeting the specific genes responsible for the final steps of thujone synthesis, it may be possible to enhance or reduce its accumulation. This could lead to the development of plant varieties with tailored terpenoid profiles, for example, increasing thujone content for enhanced pest resistance or decreasing it in plants intended for consumption or medicinal use where high concentrations are undesirable. The identification of the specific reductases that determine the final ratio of α- to β-thujone is a particularly important target for future gene editing studies. oup.com

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate quantification of α- and β-thujone is critical for both regulatory compliance and research. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (FID) is the most common and established method for this purpose. biolifejournals.comresearchgate.netttb.gov However, the complexity of the matrices in which thujone is often found, such as essential oils and alcoholic beverages, presents analytical challenges.

One significant challenge is the potential for co-elution with other structurally similar terpenes. For example, linalool (B1675412) has been shown to interfere with the GC peak of α-thujone, which can lead to erroneously high quantification if only FID is used. researchgate.netpsu.edu This highlights the necessity of using mass spectrometry for positive identification and accurate quantification. researchgate.netpsu.edu

To improve sample cleanup and concentration, various sample preparation techniques have been developed. Solid-phase extraction (SPE) and headspace solid-phase microextraction (HS-SPME) are frequently employed to isolate thujone from complex mixtures before GC analysis. researchgate.nettandfonline.comnsf.gov Salting-out assisted liquid-liquid extraction (SALLE) has also emerged as a simple and efficient alternative. tandfonline.comresearchgate.net

More recently, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy has been proposed as a rapid screening tool for total thujone content in beverages like absinthe. researchgate.net This method requires minimal sample preparation and can quickly quantify the sum of α- and β-isomers, with a detection limit of 0.3 mg/L. researchgate.netsmolecule.com While chromatographic techniques remain the gold standard for isomer-specific analysis, NMR offers a complementary, high-throughput approach for initial screening. researchgate.net Future developments may focus on further enhancing the sensitivity of these methods, with some GC-MS procedures already achieving limits of detection (LOD) as low as 0.08 mg/L. researchgate.netsmolecule.com

Exploration of New Biological Activities in Non-Human Systems and In Vitro Models

Research into the biological activities of α,β-thujone has revealed a range of effects in various in vitro and non-human models. It is well-established as a modulator of the γ-aminobutyric acid (GABA) type A receptor, acting as a non-competitive antagonist, which underlies its neurotoxic effects. biolifejournals.commedchemexpress.comnih.govnih.gov Beyond its neuroactivity, studies have demonstrated its potential as an antinociceptive, insecticidal, and anthelmintic agent. medchemexpress.comnih.govglpbio.com

In vitro studies have shown that α-thujone can induce apoptosis (programmed cell death) and autophagy in various cell lines. medchemexpress.comglpbio.com For example, it has been observed to cause an increase in reactive oxygen species (ROS) generation, collapse of the mitochondrial transmembrane potential, and activation of caspase-3, all of which are hallmarks of apoptosis. nih.govresearchgate.net Furthermore, α,β-thujone has been shown to induce endoplasmic reticulum (ER) stress and disrupt mitochondrial function in choriocarcinoma cells, leading to energy deprivation and apoptosis. bioscientifica.com These findings open up new avenues for exploring its therapeutic potential in various disease models.

Expansion of Anti-Cancer Research into Other Malignancies

The anti-cancer properties of thujone have been a significant focus of recent research, with promising results in various cancer cell lines. Initial studies demonstrated cytotoxic and anti-proliferative effects against malignant melanoma (A375) and glioblastoma (T98G and U87) cells. medchemexpress.comnih.govresearchgate.netresearchgate.net In glioblastoma models, thujone fractions were found to reduce cell viability, inhibit angiogenesis, and induce apoptosis. researchgate.netmdpi.com

This research has since expanded to other types of cancer.

Ovarian Cancer : α,β-thujone has been shown to inhibit the proliferation of ovarian cancer cells (ES2 and OV90) and induce cell death through caspase-dependent intrinsic apoptotic pathways. researchgate.net It also demonstrated anti-angiogenic potential in transgenic zebrafish models and sensitized ovarian cancer cells to the chemotherapy drug cisplatin. researchgate.net

Choriocarcinoma : Studies on human placental choriocarcinoma cells (JEG3 and JAR) revealed that α,β-thujone induces apoptosis by causing mitochondrial defects and endoplasmic reticulum stress. bioscientifica.comffhdj.com

Cervical Cancer : A thujone-containing tincture has shown anti-proliferative and anti-migratory properties in HPV-infected cervical cancer cells. researchgate.netffhdj.com

Other Cancers : Cytotoxic effects have also been noted in colon cancer (HCT116), prostate cancer, and human breast cancer cell lines (MCF-7). researchgate.nettexilajournal.comspandidos-publications.com

These findings underscore the potential of α,β-thujone as a scaffold for developing novel anti-cancer agents that target multiple cellular pathways.

Table 1: Investigated Anti-Cancer Activities of α,β-Thujone in Various Malignancies This table is interactive. Click on the headers to sort the data.

Cancer Type Cell Line(s) Observed Effects Citations
Glioblastoma T98G, U87, C6 Antiproliferative, pro-apoptotic, anti-angiogenic, reduced cell viability medchemexpress.comresearchgate.netmdpi.com
Melanoma A375 Cytotoxic, antiproliferative, pro-apoptotic, increased ROS generation nih.govresearchgate.netresearchgate.net
Ovarian Cancer ES2, OV90 Inhibited proliferation, induced apoptosis, anti-angiogenic, sensitized to cisplatin researchgate.netffhdj.com
Choriocarcinoma JEG3, JAR Induced apoptosis, mitochondrial defects, endoplasmic reticulum stress bioscientifica.comffhdj.com
Cervical Cancer HPV-infected cells Antiproliferative, anti-migratory researchgate.netffhdj.com
Colon Cancer HCT116 Increased cytotoxicity of NK cells texilajournal.com
Breast Cancer MCF-7 p53-dependent apoptosis spandidos-publications.com

Investigation of Thujone in Insect Resistance Mechanisms

Thujone's role as a natural plant defense chemical has prompted investigations into its insecticidal properties. smolecule.com It exhibits a broad spectrum of activity, including repellent, antifeedant, and toxic effects against various insect pests. nih.gov

Studies have demonstrated thujone's efficacy against several economically important pests:

Colorado Potato Beetle (Leptinotarsa decemlineata) : A thujone-rich fraction showed significant feeding deterrent activity against both larvae and adults. mdpi.com

Peach Potato Aphid (Myzus persicae) : β-thujone and its derivatives have been shown to deter aphid settling and probing behavior. nih.gov Interestingly, the β-isomer was found to be more active than the α-isomer in modifying aphid behavior. nih.gov

Codling Moth (Cydia pomonella) : α-thujone demonstrated feeding deterrent properties, preventing fruit infestation by neonate larvae. tandfonline.com

Red Imported Fire Ant (Solenopsis invicta) : A mixture of α- and β-thujone exhibited significant fumigant toxicity against fire ant workers. scielo.br

Stored Product Pests : Thujone has also been reported to be toxic to pests such as the western corn rootworm and the red flower beetle (Tribolium castaneum). nih.govtandfonline.com

Future research could focus on elucidating the precise molecular targets of thujone in insects, which could aid in the development of new bio-insecticides. Investigating the synergistic effects of thujone with other plant-derived compounds is another promising avenue for creating more potent and environmentally friendly pest control solutions. mdpi.com

Methodological Challenges and Innovative Solutions in Thujone Research

A primary methodological challenge in thujone research lies in its accurate analysis within complex natural extracts. As previously mentioned, the co-elution of other monoterpenes, such as linalool and camphor (B46023), with thujone isomers during gas chromatography can compromise quantification. researchgate.netpsu.edunsf.gov The standard solution to this problem is the mandatory use of mass spectrometric (MS) detection for peak identification and purity confirmation, rather than relying solely on retention time with a flame ionization detector (FID). researchgate.netpsu.edu

Another challenge is the time-consuming nature of traditional sample preparation methods like liquid-liquid extraction or distillation. psu.edu Innovative solutions such as solid-phase extraction (SPE) and salting-out assisted liquid-liquid extraction (SALLE) have been introduced to streamline this process, offering quicker and often more efficient isolation of analytes. psu.edutandfonline.com

The commercial unavailability of all four stereoisomers of thujone has also been a hurdle. biolifejournals.com This has been addressed through the development of chemical synthesis routes to produce racemic thujone, enabling the chiral resolution and detection of previously unobserved stereoisomers in natural products. nsf.gov

For high-throughput screening, especially in the context of quality control for beverages, ¹H NMR spectroscopy presents an innovative solution. researchgate.net It bypasses the need for extensive sample preparation and chromatographic separation, providing a rapid assessment of total thujone content. researchgate.net While it does not distinguish between isomers, it serves as an effective tool for quickly flagging samples that may exceed regulatory limits, which can then be subjected to more detailed GC-MS analysis. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
α-Thujone
β-Thujone
(+)-Sabinene
(+)-trans-Sabinol
(+)-Sabinone
7-hydroxy-α-thujone
Geranyl diphosphate
Linalool
Camphor

Q & A

Q. How can researchers improve inter-rater reliability in coding qualitative data on this compound’s ecological impacts?

  • Methodological Answer : Train coders using a standardized codebook with operational definitions (e.g., "habitat disruption" vs. "biodiversity loss"). Calculate Krippendorff’s Alpha after pilot coding (target α ≥0.80). Resolve discrepancies via consensus meetings and iterative codebook refinement .

Methodological Notes

  • Data Contradiction Analysis : Use funnel plots to detect publication bias in meta-analyses. For conflicting mechanistic data, apply Bradford Hill criteria (e.g., temporality, biological gradient) .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data in repositories like Zenodo with detailed metadata .

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alpha,beta-Thujone

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